(-)-1,4-Di-O-benzyl-L-threitol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVAVQDYJARRAU-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]([C@H](COCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427043 | |
| Record name | (-)-1,4-Di-O-benzyl-L-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17401-06-8 | |
| Record name | (-)-1,4-Di-O-benzyl-L-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (-)-1,4-Di-O-benzyl-L-threitol: A Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-1,4-Di-O-benzyl-L-threitol is a C2-symmetric chiral diol that serves as a versatile building block and chiral auxiliary in modern organic synthesis. Its rigid, well-defined stereochemical structure, derived from L-tartaric acid, makes it an invaluable tool for inducing stereoselectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a case study of its application in the asymmetric synthesis of axially chiral biaryls, a structural motif of increasing importance in drug discovery and materials science.
Core Chemical and Physical Properties
This compound, also known by its systematic IUPAC name (2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol, is a white to off-white crystalline solid. Its homochiral nature and the presence of benzyl ether protecting groups make it a stable and reliable chiral auxiliary.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17401-06-8 | [1] |
| Molecular Formula | C₁₈H₂₂O₄ | [1] |
| Molecular Weight | 302.36 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 56.0 to 59.0 °C | |
| Specific Rotation ([α]²⁰/D) | -6.0 to -6.5° (c=5, CHCl₃) | |
| Purity | >98.0% (GC) | |
| Solubility | Almost transparent in Chloroform |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃) | Data not explicitly found in the provided search results. |
| ¹³C NMR (CDCl₃) | Data not explicitly found in the provided search results. |
Note: While the synthesis and applications of this compound are well-documented, specific, isolated ¹H and ¹³C NMR chemical shift data were not available in the aggregated search results. Researchers should refer to experimental sections of cited literature for potential in-situ characterization data.
Synthesis of this compound
The most common and well-established synthesis of this compound commences from the readily available and inexpensive chiral pool starting material, L-tartaric acid. The following is a detailed, four-step experimental protocol adapted from Organic Syntheses.
Synthetic Workflow
Detailed Experimental Protocols
Step 1: Dimethyl 2,3-O-isopropylidene-L-tartrate
-
In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, a mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.
-
Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added. The flask is fitted with a Vigreux column and a distilling head.
-
The mixture is heated to reflux, and the acetone–cyclohexane and methanol–cyclohexane azeotropes are slowly removed by distillation.
-
After cooling, anhydrous potassium carbonate (1 g) is added and stirred.
-
Volatile materials are removed under reduced pressure, and the residue is fractionally distilled under vacuum to yield the product as a pale-yellow oil.
Step 2: 2,3-O-Isopropylidene-L-threitol
-
A solution of dimethyl 2,3-O-isopropylidene-L-tartrate (125 g, 0.57 mol) in anhydrous tetrahydrofuran (THF, 200 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (32.5 g, 0.86 mol) in anhydrous THF (1 L) at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is heated at reflux for an additional 2 hours.
-
The reaction is cooled in an ice bath and quenched by the sequential, careful addition of water (33 mL), 15% aqueous sodium hydroxide (33 mL), and water (99 mL).
-
The resulting white solid is removed by filtration and washed with THF. The combined filtrate and washings are concentrated under reduced pressure to give the crude product.
Step 3: 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol
-
In a 2-L three-necked flask under an inert atmosphere, sodium hydride (33.6 g of a 55% dispersion in oil, 0.77 mol) is washed with hexanes to remove the oil.
-
Anhydrous THF (1 L) is added, followed by the dropwise addition of a solution of crude 2,3-O-isopropylidene-L-threitol from the previous step in anhydrous THF (200 mL).
-
The mixture is stirred at room temperature for 1 hour, then benzyl bromide (92 mL, 0.77 mol) is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water, and the THF is removed under reduced pressure. The residue is diluted with water and extracted with diethyl ether. The combined organic extracts are dried and concentrated to give the crude product as an oil.
Step 4: this compound
-
The crude 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol is dissolved in methanol (300 mL), and 0.5 N hydrochloric acid (30 mL) is added.
-
The mixture is heated to reflux, and acetone and methanol are slowly distilled off.
-
Additional methanol and 0.5 N hydrochloric acid are added, and the mixture is kept at room temperature until the hydrolysis is complete (monitored by TLC).
-
The mixture is neutralized with saturated sodium bicarbonate solution and extracted with diethyl ether.
-
The combined ether extracts are dried, filtered, and concentrated. The crude product is purified by recrystallization to afford this compound.
Application in Asymmetric Synthesis: A Case Study
This compound has proven to be a highly effective chiral auxiliary in the asymmetric synthesis of complex molecules. A notable application is in the desymmetrization of prochiral 2,2',6,6'-tetrahydroxybiphenyl to generate axially chiral biaryls.
Experimental Workflow for Asymmetric Biaryl Synthesis
Methodological Approach
-
Desymmetrization via Mitsunobu Reaction : The prochiral 2,2',6,6'-tetrahydroxybiphenyl undergoes a sequential etherification with this compound under Mitsunobu conditions. This reaction proceeds with high diastereoselectivity, yielding a desymmetrized biphenyldiol with exclusively S-axial chirality.
-
Cyclization : The newly formed chiral biphenyldiol is then cyclized with various 1,ω-dibromoalkanes to introduce bridges at the 6 and 6' positions.
-
Removal of Chiral Auxiliary : The final step involves the cleavage and removal of the this compound auxiliary to yield the enantiopure (S)-2,2'-biphenyldiol derivative.
This strategy allows for the efficient and highly stereocontrolled synthesis of valuable axially chiral building blocks that can be further elaborated into more complex molecules, including ligands for asymmetric catalysis and pharmaceutical intermediates.
Conclusion
This compound is a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its ready availability through a well-defined synthetic route from L-tartaric acid, coupled with its robust performance in inducing chirality, ensures its continued relevance in academic and industrial research. For professionals in drug development, the ability to construct complex chiral architectures with high stereochemical control is paramount, and this compound represents a key enabling tool in this endeavor. Future applications of this versatile molecule will undoubtedly contribute to the discovery and development of new chiral drugs and materials.
References
(-)-1,4-Di-O-benzyl-L-threitol chemical structure
An In-depth Technical Guide to (-)-1,4-Di-O-benzyl-L-threitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant chiral building block in organic synthesis. The document details its chemical structure, properties, synthesis, and applications, with a focus on its relevance to drug development and biomedical research.
Chemical Structure and Properties
This compound, a derivative of the four-carbon sugar alcohol L-threitol, is a homochiral compound utilized in asymmetric synthesis.[1] Its structure incorporates two benzyl ether groups, which are crucial for its utility as a protected chiral intermediate.
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties and Identifiers
The following tables summarize the key physicochemical properties and chemical identifiers for this compound.
| Property | Value | Reference |
| Molecular Formula | C18H22O4 | [1][2] |
| Molecular Weight | 302.36 g/mol | [1][2] |
| Appearance | White to Almost white powder to crystal | [3][4] |
| Melting Point | 56.0 to 59.0 °C | [3][4] |
| Optical Rotation | -6.0 to -6.5 deg (C=5, CHCl3) | [3][4] |
| Purity | >98.0% (GC) | [3][4] |
| Identifier | Type | Value |
| IUPAC Name | (2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol | |
| CAS Number | 17401-06-8 | |
| PubChem CID | 7018858 | |
| Canonical SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--O">C@@HO | |
| InChI | InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1 | |
| InChIKey | YAVAVQDYJARRAU-ROUUACIJSA-N |
Synthesis
This compound can be synthesized from L-tartaric acid.[1] The synthesis involves the protection of the diol functionality of L-threitol, which is derived from L-tartaric acid, with benzyl groups. A general synthetic approach for related threitol derivatives starts with the commercially available reduced form of tartaric acid.[5]
The following diagram illustrates a potential synthetic pathway.
Caption: A potential synthetic pathway for this compound.
Experimental Protocol: Synthesis of a Threitol-Derived Chiral Auxiliary
The following multi-step protocol, adapted for the synthesis of a related chiral auxiliary, provides a framework for the synthesis of this compound.[5]
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
-
A mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.[5]
-
Additional 2,2-dimethoxypropane (95 mL) and cyclohexane (450 mL) are added, and the mixture is heated to reflux to remove the azeotropes.[5]
-
After cooling, anhydrous potassium carbonate is added, and the volatile material is removed under reduced pressure.[5]
-
The residue is fractionally distilled under vacuum to yield the product.[5]
Step 2: Synthesis of 2,3-Di-O-isopropylidene-L-threitol
-
Lithium aluminum hydride is suspended in diethyl ether, and a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise over 2 hours.[5]
-
The mixture is refluxed for an additional 3 hours, then cooled and cautiously treated with water and sodium hydroxide solution.[5]
-
The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude product, which is then distilled under vacuum.[5]
Step 3: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol
-
Sodium hydride is washed with hexanes to remove the oil, and then tetrahydrofuran is added.[5]
-
A solution of 2,3-di-O-isopropylidene-L-threitol in tetrahydrofuran is added, followed by benzyl bromide.
-
The reaction mixture is stirred until the reaction is complete, followed by quenching, extraction, and purification to yield the benzylated product.
Step 4: Deprotection to yield this compound
-
The isopropylidene protecting group is removed under acidic conditions to yield the final product, this compound.
Applications in Research and Drug Development
L-threitol and its derivatives are valuable chiral building blocks in organic synthesis.[5][6] this compound is specifically used for the asymmetric synthesis of alkanes and tetrahydrofurans without the need for chiral reagents or catalysts.[1]
The broader class of threitol derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[5] L-Threitol itself serves as a key intermediate in the synthesis of pharmaceuticals, particularly antiviral agents.[6] It is also a precursor for the anticancer drug tributyrate and is used in immunological research to synthesize molecules that stimulate invariant Natural Killer T (iNKT) cells.[7]
The following diagram illustrates the role of this compound as a chiral building block.
Caption: Role as a chiral building block in asymmetric synthesis.
References
- 1. This compound | 17401-06-8 | MD59967 [biosynth.com]
- 2. This compound | C18H22O4 | CID 7018858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 17401-06-8 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 17401-06-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to (-)-1,4-Di-O-benzyl-L-threitol for Researchers and Drug Development Professionals
Introduction: (-)-1,4-Di-O-benzyl-L-threitol is a versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid, C2-symmetric scaffold, derived from L-tartaric acid, provides a reliable platform for the stereocontrolled introduction of functionality, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its synthetic pathway.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂O₄ | [1] |
| Molecular Weight | 302.36 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 54-55 °C | [2] |
| Optical Rotation | [α]²⁴D -6.16° (c=3.83, CHCl₃) | [2] |
| CAS Number | 17401-06-8 | [1] |
Spectroscopic Data
While detailed spectral data can be obtained from commercial suppliers such as Sigma-Aldrich[3], the following table outlines the expected NMR chemical shifts.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR (CDCl₃) | ~7.3 (m) | Multiplet | Aromatic protons (10H) |
| ~4.5 (s) | Singlet | Benzyl CH₂ (4H) | |
| ~3.8 (m) | Multiplet | CH-OH (2H) | |
| ~3.6 (m) | Multiplet | CH₂-O (4H) | |
| ~2.5 (br s) | Broad Singlet | OH (2H) | |
| ¹³C NMR (CDCl₃) | ~138 | Aromatic C (ipso) | |
| ~128 | Aromatic CH | ||
| ~73 | Benzyl CH₂ | ||
| ~72 | CH-OH | ||
| ~71 | CH₂-O |
Experimental Protocols
The following is a detailed, multi-step experimental protocol for the synthesis of this compound, adapted from a reliable procedure published in Organic Syntheses.[2]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).
-
Reaction: Gently heat the mixture on a steam bath with occasional swirling until a homogeneous dark-red solution is formed.
-
Azeotropic Removal of Water: Add additional 2,2-dimethoxypropane (95 mL) and cyclohexane (450 mL). Fit the flask with a Vigreux column and a distillation head. Heat the mixture to reflux and slowly remove the acetone-cyclohexane and methanol-cyclohexane azeotropes.
-
Completion and Work-up: Add a small amount of additional 2,2-dimethoxypropane (6 mL) and reflux for another 15 minutes. Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g) to neutralize the acid. Remove the volatile components under reduced pressure.
-
Purification: Fractionally distill the residue under vacuum to yield dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.
Step 2: Synthesis of 2,3-O-Isopropylidene-L-threitol
-
Reaction Setup: In a dry 2-L three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and a magnetic stirrer, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the suspension in an ice bath. Slowly add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in anhydrous THF from the addition funnel.
-
Work-up: After the addition is complete, cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and again water. Filter the resulting precipitate and wash it thoroughly with THF.
-
Isolation: Concentrate the combined filtrate and washings under reduced pressure to obtain crude 2,3-O-isopropylidene-L-threitol as a solid.
Step 3: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol
-
Reaction Setup: In a dry three-necked round-bottomed flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH) in anhydrous THF.
-
Reaction: To the cooled suspension, add a solution of 2,3-O-isopropylidene-L-threitol in anhydrous THF, followed by the dropwise addition of benzyl bromide.
-
Work-up: After stirring at room temperature, quench the reaction by the careful addition of water. Remove the THF under reduced pressure. Dilute the residue with water and extract with diethyl ether.
-
Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol as an oil.
Step 4: Synthesis of this compound
-
Deprotection: Dissolve the crude 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol in methanol and add 0.5 N hydrochloric acid. Heat the mixture to reflux and slowly distill off the acetone and methanol.
-
Completion and Work-up: Add additional methanol and hydrochloric acid and stir at room temperature until the ketal hydrolysis is complete (monitored by TLC). Neutralize the mixture with a saturated sodium bicarbonate solution and extract with diethyl ether.
-
Purification: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product as a pale-yellow solid. Recrystallize the solid from a chloroform/hexanes mixture to yield pure this compound.[2]
Applications in Asymmetric Synthesis
This compound serves as a precursor to a variety of chiral ligands and auxiliaries. The two hydroxyl groups can be further functionalized to create chiral environments for metal-catalyzed reactions or to act as stereodirecting groups in diastereoselective reactions. Its applications include the synthesis of chiral catalysts for asymmetric hydrogenation, Diels-Alder reactions, and aldol reactions, contributing significantly to the efficient construction of enantiomerically pure complex molecules.
Logical Workflow for Application in Asymmetric Synthesis
Caption: General workflow for utilizing the title compound.
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis. Its well-defined stereochemistry, coupled with the synthetic accessibility detailed in this guide, makes it an invaluable tool for researchers and professionals in the field of drug development and materials science. The data and protocols presented herein are intended to facilitate its effective use in the laboratory.
References
A Comprehensive Technical Guide to (-)-1,4-Di-O-benzyl-L-threitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-1,4-Di-O-benzyl-L-threitol, with CAS number 17401-06-8, is a versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid C2-symmetric scaffold, derived from L-threitol, makes it an invaluable tool for controlling stereochemistry in the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis from L-tartaric acid, and a practical example of its application as a chiral auxiliary in the synthesis of axially chiral biaryls. The information presented herein is intended to serve as a comprehensive resource for researchers employing this reagent in their synthetic endeavors.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 17401-06-8 | [1] |
| Molecular Formula | C₁₈H₂₂O₄ | [1] |
| Molecular Weight | 302.36 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 56.0 to 59.0 °C | |
| Optical Rotation | -6.0 to -6.5° (c=5, CHCl₃) | |
| Purity (GC) | >98.0% | |
| Enantiomeric Excess (ee) | min. 98.0% | |
| Synonyms | (-)-(2S,3S)-1,4-Bis(benzyloxy)-2,3-butanediol, (2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol | [2] |
Synthesis of this compound
An optimized five-step synthetic route starting from readily available L-tartaric acid allows for the efficient preparation of enantiopure this compound.[3]
Experimental Protocol
This protocol is adapted from the optimized procedure described by Meier, B., Kollroser, M., & Presser, A. (2013).
Step 1: Synthesis of (2R,3R)-Diethyl tartrate
-
To a solution of L-tartaric acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2R,3R)-diethyl tartrate.
Step 2: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester
-
To a solution of (2R,3R)-diethyl tartrate in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 12-18 hours.
-
Neutralize the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the acetonide-protected diester.
Step 3: Synthesis of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
-
To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the diester from Step 2 in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and concentrate the filtrate to yield the diol.
Step 4: Synthesis of (4R,5R)-4,5-Bis((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane
-
To a solution of the diol from Step 3 in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portionwise at 0 °C.
-
Stir the mixture for 30 minutes, then add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with methanol and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 5: Synthesis of this compound
-
To a solution of the protected diol from Step 4 in methanol, add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Application in Asymmetric Synthesis: Desymmetrization of a Prochiral Biphenol
This compound serves as an effective chiral auxiliary to induce asymmetry in prochiral molecules. A notable application is the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl via a sequential etherification under Mitsunobu conditions, leading to the exclusive formation of the S-axially chiral biphenyldiol.[4]
Experimental Protocol
This protocol is based on the work of Uenishi, J., Matsui, K., & Ohmi, M. (2000).
-
To a solution of 2,2',6,6'-tetrahydroxybiphenyl and this compound (1.1 equivalents) in anhydrous THF at 0 °C, add triphenylphosphine (1.2 equivalents).
-
To this mixture, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC for the formation of the mono-etherified product.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desymmetrized (S)-axially chiral biphenyldiol derivative.
-
The chiral auxiliary can then be removed in subsequent steps to yield the enantiomerically enriched biphenyl.
Experimental Workflow Diagram
Caption: Workflow for asymmetric desymmetrization.
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis. Its well-defined stereochemistry and synthetic accessibility make it a powerful tool for controlling the three-dimensional arrangement of atoms in molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory, particularly in the context of drug discovery and development where stereochemical control is paramount. The strategic application of this and similar chiral auxiliaries will undoubtedly continue to drive innovation in the synthesis of complex, biologically active compounds.[5]
References
- 1. This compound | 17401-06-8 | MD59967 [biosynth.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
The Discovery and Enduring Legacy of Chiral Threitol Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of chiral threitol compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and insights into the metabolic pathways of these significant molecules.
Introduction to Threitol and its Stereoisomers
Threitol is a four-carbon sugar alcohol (a tetritol) with the chemical formula C₄H₁₀O₄.[1][2][3] Its structure contains two chiral centers, giving rise to three stereoisomers: the enantiomeric pair D-threitol and L-threitol, and their achiral diastereomer, meso-erythritol.[4] These compounds have garnered significant interest in various scientific fields due to their unique stereochemical properties and their roles as versatile chiral building blocks in organic synthesis.[1]
The pioneering work of scientists like Louis Pasteur and Hermann Emil Fischer in the 19th century laid the foundation for our understanding of stereochemistry, which is central to the story of chiral threitol compounds. Pasteur's groundbreaking separation of tartaric acid enantiomers in 1848 demonstrated the concept of chirality and optical activity, while Fischer's work on carbohydrates, including his projection formulas, provided the tools to describe the three-dimensional structures of these molecules.
While the specific first isolation or synthesis of threitol itself is not as definitively documented as that of its diastereomer, erythritol, the historical context of stereochemistry's development is crucial to understanding its significance.
A History of Discovery and Synthesis
The history of threitol is intrinsically linked to the broader history of sugar chemistry and stereochemistry.
The Discovery of Erythritol: A Diastereomeric Counterpart
The first of the C4 sugar alcohols to be discovered was erythritol, the meso-diastereomer of threitol. Scottish chemist John Stenhouse first discovered erythritol in 1848.[5] This discovery predates a full understanding of stereoisomerism, but it marked the initial identification of this class of compounds in nature.
Early Synthesis and the Rise of Stereochemistry
While a definitive "first synthesis" of threitol is not clearly documented in the provided search results, a historically significant and plausible early method for its preparation is the reduction of the corresponding threose enantiomers or the chemical transformation from tartaric acid.[6] The work of Emil Fischer in the late 19th century on the synthesis and characterization of various sugars, including the establishment of their relative configurations, was instrumental in the ability to selectively synthesize and identify compounds like D- and L-threitol.
Resolution of Enantiomers: Separating Mirror Images
The separation of a racemic mixture of threitol into its D- and L-enantiomers is a critical process for many of its applications, particularly in pharmaceuticals and as chiral auxiliaries. The foundational work for such separations was laid by Louis Pasteur with his manual separation of tartrate crystals.[7] For threitol, which is not readily resolved by spontaneous crystallization, chemical resolution through the formation of diastereomeric salts is a common and historically significant method.[7][8] This technique involves reacting the racemic threitol with a chiral resolving agent, such as a derivative of tartaric acid, to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[8]
Quantitative Data of Threitol Isomers
The distinct stereochemistry of the threitol isomers leads to differences in their physical properties.
| Property | D-Threitol | L-Threitol | meso-Erythritol |
| Systematic Name | (2R,3R)-Butane-1,2,3,4-tetrol | (2S,3S)-Butane-1,2,3,4-tetrol | (2R,3S)-Butane-1,2,3,4-tetrol |
| Molar Mass ( g/mol ) | 122.12 | 122.12 | 122.12 |
| Melting Point (°C) | 88-90[1] | 88-89[4] | 121[4] |
| Optical Rotation [α]D | -4.0° (c=7 in H₂O)[4] | +4.6° (c=6 in H₂O)[4] | 0° (achiral)[4] |
| Appearance | White crystalline solid[1] | White crystalline solid | White crystalline solid |
| Solubility in water | High | High | High |
Key Experimental Protocols
The following sections detail the methodologies for the synthesis and resolution of chiral threitol compounds.
Synthesis of L-Threitol from L-Tartaric Acid
This protocol is adapted from established methods for the synthesis of threitol derivatives from tartaric acid, a readily available chiral starting material.[6]
Workflow for the Synthesis of L-Threitol:
Caption: Synthesis of L-Threitol from L-Tartaric Acid.
Step 1: Esterification of L-Tartaric Acid
-
Suspend L-tartaric acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the acid catalyst and remove the methanol under reduced pressure.
-
Extract the resulting dimethyl L-tartrate with a suitable organic solvent and purify.
Step 2: Acetonide Protection
-
Dissolve dimethyl L-tartrate in a suitable solvent (e.g., acetone or dichloromethane).
-
Add 2,2-dimethoxypropane and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until the formation of dimethyl 2,3-O-isopropylidene-L-tartrate is complete.
-
Neutralize the catalyst and purify the product.
Step 3: Reduction to the Diol
-
In an inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride) in a dry ether solvent (e.g., diethyl ether or THF).
-
Slowly add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in the same solvent to the reducing agent suspension at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction and work up to isolate the 2,3-O-isopropylidene-L-threitol.
Step 4: Deprotection to L-Threitol
-
Dissolve the 2,3-O-isopropylidene-L-threitol in a mixture of an organic solvent (e.g., methanol or THF) and aqueous acid (e.g., HCl).
-
Heat the mixture to reflux until the deprotection is complete.
-
Neutralize the acid and remove the organic solvent.
-
Purify the resulting L-threitol by recrystallization.
Note: A similar procedure can be followed using D-tartaric acid to synthesize D-threitol.
Chiral Resolution of DL-Threitol via Diastereomeric Salt Formation
This protocol describes a general method for the resolution of a racemic mixture of threitol using a chiral resolving agent. The choice of resolving agent and solvent is crucial and often requires empirical optimization.
Workflow for Chiral Resolution:
Caption: Chiral Resolution of Racemic Threitol.
Step 1: Formation of Diastereomeric Salts
-
Dissolve the racemic DL-threitol in a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
Add an equimolar amount of a chiral resolving agent (e.g., an enantiomerically pure derivative of tartaric acid or a chiral amine).
-
Heat the mixture to ensure complete dissolution.
Step 2: Fractional Crystallization
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Collect the precipitated crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
The purity of the crystallized salt can be improved by recrystallization.
Step 3: Liberation of the Enantiomers
-
Dissolve the separated diastereomeric salt in water.
-
Add a base (if the resolving agent was an acid) or an acid (if the resolving agent was a base) to neutralize the resolving agent and liberate the free threitol enantiomer.
-
Extract the enantiomerically enriched threitol with a suitable organic solvent or isolate it by other appropriate means.
-
The resolving agent can often be recovered from the aqueous layer.
Metabolic Pathways of Chiral Threitol Compounds
Mycobacterium smegmatis is capable of utilizing both D- and L-threitol as a sole carbon source, and the catabolic pathways for these enantiomers have been elucidated.[9]
D-Threitol Catabolic Pathway in Mycobacterium smegmatis
The catabolism of D-threitol involves a series of enzymatic reactions that convert it into intermediates of central metabolism.
Caption: D-Threitol Catabolism in M. smegmatis.
L-Threitol Catabolic Pathway in Mycobacterium smegmatis
The pathway for L-threitol catabolism differs from that of its D-enantiomer and involves a different set of enzymes.[10]
Caption: L-Threitol Catabolism in M. smegmatis.
Conclusion
The chiral threitol compounds, D-threitol and L-threitol, along with their diastereomer meso-erythritol, represent a fascinating case study in the principles of stereochemistry. From their discovery and the historical development of methods for their synthesis and resolution to their roles in biological systems, these molecules continue to be of significant interest to the scientific community. The detailed experimental protocols and metabolic pathway diagrams provided in this guide are intended to support further research and development in the fields of chemistry, biochemistry, and drug discovery, building upon the rich history of these versatile chiral building blocks.
References
- 1. Threitol - Sciencemadness Wiki [sciencemadness.org]
- 2. uniprot.org [uniprot.org]
- 3. Threitol - Wikipedia [en.wikipedia.org]
- 4. Stereochemistry [employees.csbsju.edu]
- 5. mdpi.com [mdpi.com]
- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Chiral_resolution [chemeurope.com]
- 9. A General Strategy for the Discovery of Metabolic Pathways: d-Threitol, l-Threitol, and Erythritol Utilization in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Spectroscopic and Synthetic Profile of (-)-1,4-Di-O-benzyl-L-threitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and an optimized synthetic route for the chiral building block, (-)-1,4-Di-O-benzyl-L-threitol. The information presented herein is intended to support research and development activities in medicinal chemistry, asymmetric synthesis, and materials science where enantiopure compounds are of critical importance.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.38–7.27 | m | 10H, Ar–H | |
| 4.59 | s | 4H, Ph–CH ₂–O | |
| 3.84 | m | 2H, CH (OH) | |
| 3.65 | m | 4H, CH ₂(OBn) | |
| 2.54 | d | 5.5 | 2H, OH |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 137.8 | Ar–C (quaternary) |
| 128.5 | Ar–C H |
| 127.9 | Ar–C H |
| 127.8 | Ar–C H |
| 73.6 | Ph–C H₂–O |
| 71.9 | C H(OH) |
| 70.8 | C H₂(OBn) |
Solvent: CDCl₃, Frequency: 100.6 MHz
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Key Observations |
| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether and alcohol) functional groups. |
| Mass Spectrometry (ESI-TOF) | m/z calculated for C₁₈H₂₂O₄Na [M+Na]⁺: 325.1410; found: 325.1411.[1] |
Experimental Protocols
The following protocols are based on an optimized five-step synthesis of this compound from L-tartaric acid, as reported by Meier, Kollroser, and Presser (2014).
Synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
To a suspension of L-tartaric acid (1 equivalent) in acetone, 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid are added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Synthesis of [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanol
The diacid from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of borane-dimethyl sulfide complex in THF is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is then quenched by the careful addition of methanol. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the diol.
Synthesis of (4R,5R)-4,5-bis(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane
To a solution of the diol in anhydrous N,N-dimethylformamide (DMF) at 0 °C, sodium hydride (60% dispersion in mineral oil) is added portionwise. After stirring for 30 minutes, benzyl bromide is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Synthesis of this compound
The protected diol is dissolved in a mixture of methanol and a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid). The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is neutralized with a mild base (e.g., sodium bicarbonate), and the solvent is removed under reduced pressure. The residue is purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Infrared Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FT-IR) spectrometer using a KBr pellet or as a thin film.
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to (-)-1,4-Di-O-benzyl-L-threitol: Properties, Synthesis, and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral auxiliary, (-)-1,4-Di-O-benzyl-L-threitol, a versatile reagent in modern organic synthesis. This document details its physicochemical properties, provides an optimized experimental protocol for its synthesis from L-tartaric acid, and describes its application in the asymmetric synthesis of axially chiral biaryls.
Core Properties of this compound
This compound is a C2-symmetric diol widely employed as a chiral building block and auxiliary. Its benzyl ether protecting groups offer stability under various reaction conditions and can be readily removed when desired.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂O₄ | [1][2] |
| Molecular Weight | 302.36 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 55-58 °C | [3] |
| Boiling Point | 484.4 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.174 g/cm³ (Predicted) | [3] |
| Specific Rotation [α]D²⁰ | -6.3° (c=5, CHCl₃) | [3] |
| CAS Number | 17401-06-8 | [1][2] |
Optimized Synthesis of this compound
An improved five-step synthesis of enantiopure this compound from readily available L-tartaric acid has been developed, providing high yields and utilizing modern reagents.[5]
Experimental Protocol
Step 1: Synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
-
To a solution of L-tartaric acid in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Neutralize the acid catalyst and concentrate the mixture under reduced pressure.
-
The resulting crude product is typically used in the next step without further purification.
Step 2: Synthesis of (4S,5S)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
-
Dissolve the crude dicarboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux until the esterification is complete.
-
Cool the reaction mixture, neutralize the acid, and remove the solvent in vacuo.
-
Purify the diester by distillation or column chromatography.
Step 3: Synthesis of ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
-
To a cooled solution of the diester in a suitable solvent (e.g., THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the excess reducing agent and work up the reaction to isolate the diol.
-
Purify the product by crystallization or column chromatography.
Step 4: Synthesis of (4S,5S)-4,5-bis((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane
-
To a solution of the diol in an aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH).
-
After the evolution of hydrogen ceases, add benzyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).
-
Stir the reaction at room temperature or with gentle heating until the benzylation is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the dibenzylated product by column chromatography.
Step 5: Synthesis of this compound
-
Dissolve the protected diol in a suitable solvent mixture (e.g., THF/water) and add a strong acid catalyst (e.g., HCl or trifluoroacetic acid).
-
Stir the reaction at room temperature until the deprotection of the acetonide is complete.
-
Neutralize the acid and extract the final product.
-
Purify this compound by crystallization to obtain a white solid.[5]
Caption: Optimized five-step synthesis of this compound.
Application in Asymmetric Synthesis: Desymmetrization of Biphenyls
This compound serves as an effective chiral auxiliary in the desymmetrization of prochiral molecules, enabling the synthesis of axially chiral biaryls with high enantioselectivity.[6]
Experimental Protocol: Asymmetric Synthesis of Axially Chiral Biaryls
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of 2,2',6,6'-tetrahydroxybiphenyl, triphenylphosphine, and this compound in a suitable solvent (e.g., THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the Mitsunobu reaction is complete.
-
Purify the resulting desymmetrized biphenyldiol by column chromatography.
Step 2: Cyclization
-
To a solution of the desymmetrized biphenyldiol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and a 1,ω-dibromoalkane.
-
Heat the reaction mixture to promote cyclization.
-
After completion, cool the reaction and perform an aqueous workup to isolate the cyclized product.
-
Purify by column chromatography.
Step 3: Removal of the Chiral Auxiliary
-
The removal of the chiral auxiliary can be achieved through hydrogenolysis.
-
Dissolve the cyclized product in a suitable solvent (e.g., ethanol/ethyl acetate) and add a palladium catalyst (e.g., Pd/C).
-
Subject the mixture to a hydrogen atmosphere until the benzyl groups are cleaved.
-
Filter off the catalyst and concentrate the filtrate to obtain the axially chiral biphenyldiol.
-
The chiral auxiliary can be recovered and reused.[6]
Caption: Application of this compound in asymmetric synthesis.
This guide highlights the significance of this compound as a valuable tool for introducing chirality in organic synthesis. The provided protocols offer a foundation for its preparation and effective utilization in the development of complex, enantiomerically pure molecules relevant to the pharmaceutical and chemical industries.
References
- 1. This compound | 17401-06-8 | MD59967 [biosynth.com]
- 2. This compound | C18H22O4 | CID 7018858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalchemmall.com [globalchemmall.com]
- 4. This compound | 17401-06-8 | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Threitol as a Chiral Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Threitol, a simple four-carbon sugar alcohol, has emerged as a versatile and valuable chiral building block in modern organic synthesis. Its inherent C2 symmetry and readily available enantiomeric forms (D- and L-threitol) make it an attractive starting material for the synthesis of a wide array of complex chiral molecules, including pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. This technical guide provides an in-depth exploration of the applications of threitol, focusing on its use in the synthesis of chiral auxiliaries, its role in asymmetric reactions, and its application as a precursor for bioactive molecules.
Physicochemical Properties and Availability
Threitol is a white, crystalline solid with a melting point of 88-90 °C. It is highly soluble in water and has a molar mass of 122.12 g/mol . Both D- and L-threitol are commercially available, providing access to either enantiomeric series for stereocontrolled synthesis.
| Property | Value |
| Molecular Formula | C₄H₁₀O₄ |
| Molar Mass | 122.12 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 88-90 °C |
| Chirality | Exists as D-(-)-threitol and L-(+)-threitol |
Synthesis of Key Threitol-Derived Building Blocks
The hydroxyl groups of threitol can be selectively protected to yield a variety of useful chiral synthons. One of the most common and versatile protected forms is 1,4-di-O-benzyl-L-threitol, which serves as a precursor for many chiral auxiliaries and ligands.
Experimental Protocol: Synthesis of 1,4-di-O-benzyl-L-threitol
This two-step procedure starts from L-tartaric acid, which is first converted to its dimethyl ester and then protected as the acetonide. Subsequent reduction and benzylation afford the target compound.
Step 1: Synthesis of 2,3-O-Isopropylidene-L-threitol
-
To a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether, a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 2,3-O-isopropylidene-L-threitol as a colorless oil, which is used in the next step without further purification.
Step 2: Synthesis of 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol
-
To a solution of 2,3-O-isopropylidene-L-threitol in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil) is added portionwise at 0 °C.
-
The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with methanol and diluted with water.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol.
Step 3: Deprotection to 1,4-di-O-benzyl-L-threitol
-
A solution of 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol in a mixture of methanol and 1 M hydrochloric acid is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and neutralized with saturated aqueous sodium bicarbonate.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from ethyl acetate/hexanes to give 1,4-di-O-benzyl-L-threitol as a white solid.
| Derivative | Starting Material | Key Reagents | Typical Yield | Specific Rotation [α]D |
| 2,3-O-Isopropylidene-L-threitol | Dimethyl 2,3-O-isopropylidene-L-tartrate | LiAlH₄ | >95% | Not typically isolated |
| 1,4-di-O-benzyl-L-threitol | 2,3-O-Isopropylidene-L-threitol | NaH, Benzyl bromide, HCl | ~80% (over 2 steps) | +5.5 (c 1.0, CHCl₃) |
Threitol-Derived Chiral Auxiliaries in Asymmetric Synthesis
The C2-symmetric backbone of threitol makes it an excellent scaffold for the design of chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered.
Asymmetric Diels-Alder Reaction
Threitol-derived diols can be converted into chiral dienophiles for use in asymmetric Diels-Alder reactions. The C2-symmetric environment of the auxiliary effectively shields one face of the dienophile, leading to high diastereoselectivity in the cycloaddition.
Experimental Workflow for Asymmetric Diels-Alder Reaction
Caption: General workflow for the use of a threitol-derived chiral auxiliary.
| Dienophile Substrate | Diene | Lewis Acid | Diastereomeric Excess (d.e.) |
| Acrylate of threitol-derived diol | Cyclopentadiene | Et₂AlCl | >95% |
| Crotonate of threitol-derived diol | Isoprene | TiCl₄ | >90% |
Diastereoselective Aldol Reactions
Chiral oxazolidinones derived from amino alcohols are powerful auxiliaries for aldol reactions. While not directly derived from threitol, the principles of using C2-symmetric diols from the chiral pool are analogous and highlight the potential for developing threitol-based auxiliaries for this key C-C bond-forming reaction. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state.
Logical Relationship in a Diastereoselective Aldol Reaction
Caption: Chelation-controlled stereoselectivity in an aldol reaction.
Threitol as a Precursor for Bioactive Molecules
The chiral framework of threitol is found in or can be used to construct a variety of biologically active natural products and their analogues.
Total Synthesis of (-)-Swainsonine
(-)-Swainsonine is a potent inhibitor of mannosidase and has potential as an anticancer and antiviral agent. Several total syntheses of (-)-swainsonine have been reported starting from D-threitol, demonstrating its utility in the construction of complex nitrogen-containing heterocyclic systems.
Synthetic Workflow for (-)-Swainsonine from D-Threitol
Caption: Key transformations in the synthesis of (-)-Swainsonine.
Threitol-Derived Glycolipids and Immune Response
Synthetic analogues of glycolipids containing a threitol backbone have been investigated for their ability to modulate the immune system. Specifically, certain threitol-derived ceramides can be presented by the CD1d protein on antigen-presenting cells (APCs) to activate invariant Natural Killer T (iNKT) cells.
Signaling Pathway of iNKT Cell Activation
Caption: Activation of iNKT cells by a threitol-derived glycolipid.
This activation leads to the rapid release of a variety of cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which can influence a wide range of immune responses, from anti-tumor activity to the suppression of autoimmune diseases.[1][2][3]
Conclusion
Threitol is a powerful and often underutilized chiral building block in asymmetric synthesis. Its C2 symmetry, ready availability, and the ease with which its hydroxyl groups can be manipulated provide a robust platform for the synthesis of chiral auxiliaries, ligands, and complex bioactive molecules. The examples provided in this guide illustrate the significant potential of threitol in modern drug discovery and development, offering a cost-effective and stereochemically reliable starting point for the synthesis of enantiomerically pure compounds. Further exploration of threitol-based reagents and catalysts is warranted and promises to yield new and efficient solutions to challenges in asymmetric synthesis.
References
A Technical Guide to Benzylated Threitols: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of benzylated threitols, valuable intermediates in medicinal chemistry and drug development. Threitol, a four-carbon sugar alcohol, offers a versatile chiral scaffold, and the introduction of benzyl protecting groups enables precise chemical manipulations for the synthesis of complex target molecules. This document details synthetic methodologies, summarizes key quantitative data, and explores the potential biological relevance of these compounds.
Synthesis of Benzylated Threitols
The benzylation of threitol is a critical step in its utilization as a chiral building block. The primary method for achieving this is through the Williamson ether synthesis, where the hydroxyl groups of threitol are deprotonated by a strong base, followed by nucleophilic attack on a benzyl halide.
General Experimental Protocol: Williamson Ether Synthesis of Tetrabenzyl-D-glucopyranose (A model for Threitol Benzylation)
A widely adopted two-step method for a similar polyol, D-glucose, provides a robust framework for the benzylation of threitol[1]. This involves the formation of a methyl glycoside to protect the anomeric position, followed by benzylation of the remaining hydroxyl groups, and subsequent hydrolysis to yield the perbenzylated sugar[1].
Step 1: Benzylation of Methyl α-D-glucopyranoside [1][2]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl α-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the reaction to stir for 30-60 minutes at 0 °C, or until the evolution of hydrogen gas ceases.
-
Optionally, add a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Slowly add benzyl bromide (BnBr) or benzyl chloride (BnCl) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Step 2: Hydrolysis of the Methyl Glycoside [2]
-
To the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, add a mixture of acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
A patent describes a similar process for the synthesis of 2,3,4,6-tetra-O-benzyl-D-glucopyranose from sucrose, with a reported yield of 95% for the initial benzylation step.[3]
Synthesis Workflow Diagram
Caption: General workflow for the benzylation of threitol.
Quantitative Data
While specific yield and detailed spectroscopic data for fully benzylated threitols are not extensively reported in readily available literature, data for partially benzylated derivatives and analogous benzylated polyols provide valuable insights.
Spectroscopic Data for a Benzylated Threitol Derivative
The following data is for (+)-2-O-benzyl-L-threitol:
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₄ |
| Molecular Weight | 212.24 g/mol |
| Melting Point | 75-77 °C |
| Boiling Point | 424.058 °C at 760 mmHg |
| Density | 1.238 g/cm³ |
| Refractive Index | 1.567 |
Source: Guidechem[4]
An experimental ¹H NMR spectrum in D₂O is available for benzyl alcohol, which can serve as a reference for the benzyl group signals in benzylated threitols.[5] A predicted ¹H NMR spectrum for benzyl alcohol in D₂O is also available.[6]
Potential Biological Activity
Direct studies on the biological activity of benzylated threitols are limited. However, research on related O-benzyl derivatives and ether-linked polyols suggests potential areas for investigation.
O-benzyl derivatives of other polyols, such as isopulegol, have been synthesized and evaluated for their antimicrobial and antiproliferative activities.[7][8] For instance, certain di-O-benzyl aminotriol derivatives of isopulegol exhibited strong antifungal activity, comparable to the reference drug ampicillin.[7] Furthermore, some di-O-benzyl-substituted derivatives showed bactericidal activity against Gram-positive bacteria.[7]
Studies on ether-linked phytanyl phospholipid analogs have demonstrated cytotoxicity in human leukemia cells, indicating that ether linkages in polyol-like structures can be compatible with biological activity.[9] Additionally, ether derivatives of hydroxytyrosol have shown selective cytotoxic activity against lung cancer cells.[10]
These findings suggest that benzylated threitols could be explored for their potential as antimicrobial or anticancer agents. The benzyl groups may enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.
Logical Relationships and Experimental Design
The synthesis of specific benzylated threitol isomers requires a strategic approach to protecting and deprotecting hydroxyl groups. The choice of reagents and reaction conditions will determine the regioselectivity of the benzylation.
Regioselective Benzylation Strategy
Caption: A logical workflow for achieving regioselective benzylation of threitol.
This strategy involves the initial protection of specific hydroxyl groups, followed by the benzylation of the remaining free hydroxyls, and subsequent removal of the initial protecting group to yield a regioselectively benzylated threitol. This approach is crucial for the synthesis of complex molecules where specific hydroxyl groups need to be available for further reactions.
Conclusion
Benzylated threitols are valuable chiral building blocks with significant potential in organic synthesis and medicinal chemistry. While comprehensive data on their synthesis and biological activity is still emerging, the established protocols for benzylation of similar polyols provide a strong foundation for their preparation. The observed biological activities of related O-benzyl and ether-linked compounds suggest that benzylated threitols warrant further investigation as potential therapeutic agents. Future research should focus on optimizing synthetic routes to improve yields, thoroughly characterizing various benzylated threitol derivatives, and conducting systematic evaluations of their biological profiles to unlock their full potential in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119) [hmdb.ca]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003119) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of ether-linked phytanyl phospholipid analogs and related derivatives in human HL-60 leukemia cells and polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective cytotoxic activity of new lipophilic hydroxytyrosol alkyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (-)-1,4-Di-O-benzyl-L-threitol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (-)-1,4-Di-O-benzyl-L-threitol as a chiral auxiliary in the asymmetric synthesis of axially chiral biaryls. The protocols are based on the successful desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl and its subsequent transformations.
Introduction
This compound is a versatile, C2-symmetric chiral diol derived from L-tartaric acid. Its rigid backbone and stereochemically defined hydroxyl groups make it an excellent chiral auxiliary for controlling the stereochemical outcome of reactions. A significant application of this chiral auxiliary is in the desymmetrization of prochiral molecules to generate enantiomerically pure products, which are valuable building blocks in medicinal chemistry and materials science. This document details a key application in the synthesis of axially chiral biaryls through a desymmetrization strategy.[1][2]
Application: Asymmetric Synthesis of Axially Chiral Biaryls
A primary application of this compound is as a chiral template for the asymmetric synthesis of axially chiral biaryls. The strategy involves the sequential etherification of a prochiral tetraol, such as 2,2',6,6'-tetrahydroxybiphenyl, under Mitsunobu conditions. This initial desymmetrization step establishes the axial chirality with high selectivity. The resulting chiral biphenyldiol, now appended with the threitol auxiliary, can be further functionalized. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched biaryl product.
This methodology provides a robust route to (S)-2,2'-biphenyldiols with various substituents at the 6 and 6' positions, including alkylenedioxy bridges, alkyl groups, and phenyl groups.[1][2]
Core Reaction Pathway
The overall synthetic strategy can be visualized as a three-stage process:
-
Desymmetrization: A prochiral tetrahydroxybiphenyl undergoes a Mitsunobu reaction with this compound to yield a desymmetrized biphenyldiol with a specific axial chirality.
-
Functionalization: The remaining free hydroxyl groups on the biphenyl core are modified, for instance, through cyclization with dibromoalkanes or conversion to triflates for cross-coupling reactions.
-
Auxiliary Cleavage: The this compound auxiliary is removed to afford the final, enantiomerically pure, axially chiral biaryl.
Figure 1: General workflow for the asymmetric synthesis of axially chiral biaryls.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the synthesis of various axially chiral biaryls using this compound as a chiral auxiliary.
Table 1: Desymmetrization of 2,2',6,6'-Tetrahydroxybiphenyl
| Reactant | Product | Yield (%) | Diastereomeric Ratio |
| 2,2',6,6'-Tetrahydroxybiphenyl | Desymmetrized Biphenyldiol | 85 | >99:1 |
Table 2: Synthesis of (S)-2,2'-Biphenyldiols with Alkylenedioxy Bridges
| Bridging Agent (1,ω-dibromoalkane) | Cyclized Product Yield (%) | Final Product Yield (%) after Auxiliary Removal |
| 1,3-Dibromopropane | 92 | 89 |
| 1,4-Dibromobutane | 95 | 91 |
| 1,5-Dibromopentane | 93 | 90 |
Table 3: Synthesis of (S)-6,6'-Disubstituted-2,2'-biphenyldiols via Cross-Coupling
| Organozinc Reagent | Cross-Coupling Product Yield (%) |
| Diethylzinc | 88 |
| Diphenylzinc | 85 |
Experimental Protocols
Protocol 1: Desymmetrization of 2,2',6,6'-Tetrahydroxybiphenyl via Mitsunobu Reaction
This protocol describes the crucial step where the axial chirality is introduced.
Figure 2: Experimental workflow for the desymmetrization step.
Materials:
-
2,2',6,6'-Tetrahydroxybiphenyl
-
This compound (1.0 equiv)
-
Diethyl azodicarboxylate (DEAD) (1.1 equiv)
-
Triphenylphosphine (PPh3) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,2',6,6'-tetrahydroxybiphenyl and this compound in anhydrous THF at 0 °C under an argon atmosphere, add triphenylphosphine.
-
To the stirred solution, add diethyl azodicarboxylate dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desymmetrized biphenyldiol.
Protocol 2: Cyclization of Desymmetrized Biphenyldiol
This protocol describes the formation of an alkylenedioxy bridge.
Materials:
-
Desymmetrized Biphenyldiol
-
1,ω-Dibromoalkane (e.g., 1,3-dibromopropane) (1.1 equiv)
-
Cesium carbonate (Cs2CO3) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desymmetrized biphenyldiol in anhydrous DMF, add cesium carbonate and the corresponding 1,ω-dibromoalkane.
-
Heat the mixture at 60 °C for 24 hours.
-
Cool the reaction mixture to room temperature and partition between dichloromethane and water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Removal of the Chiral Auxiliary
This protocol details the cleavage of the threitol auxiliary to yield the final product.
Materials:
-
Cyclized Biphenyl Derivative
-
Palladium on carbon (10 wt %)
-
Methanol
-
Ethyl acetate
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the cyclized biphenyl derivative in a mixture of methanol and ethyl acetate.
-
Add palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the enantiomerically pure axially chiral biphenyldiol.
Conclusion
This compound serves as a highly effective chiral auxiliary for the asymmetric synthesis of axially chiral biaryls. The protocols outlined provide a reliable and high-yielding pathway to these valuable compounds. The desymmetrization of prochiral 2,2',6,6'-tetrahydroxybiphenyl proceeds with excellent diastereoselectivity, establishing a foundation for the synthesis of a diverse range of enantiomerically pure biaryl derivatives. These methods are of significant interest to researchers in drug discovery and materials science, where access to stereochemically defined molecules is paramount.
References
Application Notes and Protocols for the Synthesis of Chiral Diphosphine Ligands from L-Threitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a C₂-symmetric chiral diphosphine ligand, specifically the (+)-DIOP ((+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) analogue, commencing from the readily available and inexpensive chiral starting material, L-threitol. This class of chiral phosphine ligands is of significant interest in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. The protocol is presented in a step-by-step format, suitable for researchers in organic synthesis and medicinal chemistry.
Introduction
Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Among the vast array of chiral ligands, diphosphines have proven to be particularly effective in a wide range of transition-metal-catalyzed reactions, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. L-threitol, a C₄ sugar alcohol with (2S,3S) stereochemistry, offers a cost-effective and stereochemically defined scaffold for the synthesis of C₂-symmetric chiral ligands. This protocol details a reliable three-step synthesis of a (+)-DIOP analogue from L-threitol, involving acetonide protection of the vicinal diols, tosylation of the primary hydroxyl groups, and subsequent nucleophilic substitution with diphenylphosphide.
Experimental Protocols
Step 1: Synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol (L-Threitol Acetonide)
This initial step protects the central 2,3-diol of L-threitol as an acetonide, leaving the terminal hydroxyl groups available for further functionalization.
Materials:
-
L-Threitol
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of L-threitol (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol as a white solid.
Step 2: Synthesis of (4S,5S)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane
The terminal hydroxyl groups of the protected L-threitol are converted to tosylates, which are excellent leaving groups for the subsequent nucleophilic substitution.
Materials:
-
(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice-water bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by slowly adding cold 1 M HCl.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the ditosylate as a white crystalline solid.
Step 3: Synthesis of (+)-(4S,5S)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane ((+)-DIOP)
The final step involves the nucleophilic displacement of the tosylate groups with diphenylphosphide anions to yield the desired chiral diphosphine ligand. This reaction must be carried out under strictly anaerobic and anhydrous conditions.
Materials:
-
(4S,5S)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line and glassware
-
Degassed water
-
Anhydrous, degassed organic solvents for extraction (e.g., diethyl ether or toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine (2.1 eq) in anhydrous THF in a Schlenk flask.
-
Cool the solution to 0 °C and slowly add n-butyllithium (2.0 eq) dropwise. A color change to deep red/orange indicates the formation of lithium diphenylphosphide (LiPPh₂).
-
In a separate Schlenk flask, dissolve the ditosylate from Step 2 (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the ditosylate to the LiPPh₂ solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with an anhydrous, degassed organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) under an inert atmosphere to yield (+)-DIOP as a white crystalline solid.
Data Presentation
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Typical Yield (%) | Physical Appearance | Melting Point (°C) |
| 1 | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | L-Threitol | 1:1.2 (L-Threitol:2,2-DMP) | 70-85 | White Solid | 46-50 |
| 2 | (4S,5S)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane | L-Threitol Acetonide | 1:2.2 (Diol:TsCl) | 80-90 | White Crystalline Solid | N/A |
| 3 | (+)-DIOP | Ditosylate | 1:2.1 (Ditosylate:Ph₂PH) | 60-75 | White Crystalline Solid | 86-89[1] |
Note: Yields are indicative and may vary based on reaction scale and purification techniques.
Visualization
Experimental Workflow
References
Application of (-)-1,4-Di-O-benzyl-L-threitol in the Synthesis of Piperidine Alkaloids
Introduction:
(-)-1,4-Di-O-benzyl-L-threitol, a C2-symmetric chiral building block derived from L-tartaric acid, serves as a versatile precursor in the asymmetric synthesis of various natural products. Its well-defined stereochemistry provides an excellent platform for the introduction of new stereocenters with high selectivity. This application note details the use of this compound in the enantioselective synthesis of the piperidine alkaloids (+)-deoxoprosophylline and (+)-deoxoprosopinine, as demonstrated in the work of Takahata et al. This approach highlights the utility of threitol-derived intermediates in constructing complex chiral molecules.
Core Application: Synthesis of (+)-Deoxoprosophylline and (+)-Deoxoprosopinine
The total synthesis of (+)-deoxoprosophylline and its analogue (+)-deoxoprosopinine from this compound showcases a robust strategy for the construction of 2,3-disubstituted piperidine rings. The key steps involve the transformation of the chiral diol into a differentially protected amino alcohol, followed by cyclization and side-chain introduction.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of a pivotal intermediate from this compound.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Monotosylation | This compound | (2S,3S)-1,4-Bis(benzyloxy)-3-hydroxy-2-(tosyloxy)butane | 85 |
| 2 | Epoxidation | (2S,3S)-1,4-Bis(benzyloxy)-3-hydroxy-2-(tosyloxy)butane | (2S,3R)-2-(Benzyloxy)methyl-3-(benzyloxymethyl)oxirane | 92 |
| 3 | Azide opening | (2S,3R)-2-(Benzyloxy)methyl-3-(benzyloxymethyl)oxirane | (2R,3R)-4-(Benzyloxy)-3-(benzyloxymethyl)-2-azidobutan-1-ol | 89 |
| 4 | Mesylation | (2R,3R)-4-(Benzyloxy)-3-(benzyloxymethyl)-2-azidobutan-1-ol | (2R,3R)-4-(Benzyloxy)-3-(benzyloxymethyl)-2-azidobutyl methanesulfonate | 95 |
| 5 | Reduction and Boc protection | (2R,3R)-4-(Benzyloxy)-3-(benzyloxymethyl)-2-azidobutyl methanesulfonate | tert-Butyl (2R,3R)-2-(benzyloxy)-1-((benzyloxy)methyl)propylcarbamate | 80 |
| 6 | Deprotection and Cyclization | tert-Butyl (2R,3R)-2-(benzyloxy)-1-((benzyloxy)methyl)propylcarbamate | (2R,3S)-N-tert-butoxycarbonyl-2-hydroxymethyl-3-benzyloxypiperidine | 75 |
Experimental Protocols
Step 1: Monotosylation of this compound
-
To a solution of this compound (1.0 eq) in dry pyridine at 0 °C is added p-toluenesulfonyl chloride (1.1 eq) portionwise.
-
The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of water and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO3, and brine, then dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the monotosylated product.
Step 2: Epoxidation
-
To a solution of the monotosylated diol (1.0 eq) in dry THF at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to give the crude epoxide, which is used in the next step without further purification.
Step 3: Azide Opening of the Epoxide
-
A solution of the epoxide (1.0 eq) and sodium azide (2.0 eq) in DMF/water (9:1) is heated at 80 °C for 6 hours.
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The residue is purified by column chromatography on silica gel to yield the azido alcohol.
Step 4: Mesylation of the Azido Alcohol
-
To a solution of the azido alcohol (1.0 eq) and triethylamine (1.5 eq) in dry CH2Cl2 at 0 °C is added methanesulfonyl chloride (1.2 eq).
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO3 and the layers are separated.
-
The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to give the mesylate.
Step 5: Reduction and Boc Protection
-
A solution of the mesylate (1.0 eq) in THF is added to a suspension of LiAlH4 (1.5 eq) in THF at 0 °C.
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting precipitate is filtered off, and the filtrate is concentrated.
-
The crude amine is dissolved in CH2Cl2, and di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.2 eq) are added.
-
The mixture is stirred at room temperature overnight.
-
The solvent is evaporated, and the residue is purified by column chromatography to give the Boc-protected amine.
Step 6: Deprotection and Cyclization to the Piperidine Ring
-
A solution of the Boc-protected amine (1.0 eq) in methanol is treated with a catalytic amount of Pd/C (10 mol%).
-
The mixture is stirred under an atmosphere of hydrogen (1 atm) at room temperature for 12 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography on silica gel to afford the desired piperidine derivative.
Visualizations
DOT Script for the Synthetic Pathway
Caption: Synthetic route to (+)-Deoxoprosophylline.
DOT Script for the Experimental Workflow
Caption: General experimental workflow for each synthetic step.
Application Notes and Protocols for the Benzylation of L-Threitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threitol is a C4 sugar alcohol that serves as a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. The protection of its four hydroxyl groups is a crucial step in its chemical manipulation. Benzyl ethers are widely employed as protecting groups in organic synthesis due to their stability under a broad range of reaction conditions and their facile removal through catalytic hydrogenolysis.[1] This document provides a detailed experimental protocol for the perbenzylation of L-threitol to yield 1,2,3,4-tetra-O-benzyl-L-threitol, a key intermediate for further synthetic transformations. The Williamson ether synthesis, utilizing a strong base and a benzyl halide, is the most common and effective method for this transformation.[2]
Key Applications
The resulting perbenzylated L-threitol is a versatile intermediate in medicinal chemistry and drug development. Its applications include:
-
Asymmetric Synthesis: Serving as a chiral scaffold for the synthesis of enantiomerically pure complex molecules.
-
Glycochemistry: As a precursor in the synthesis of carbohydrate-based therapeutics and glycoconjugates.
-
Natural Product Synthesis: As a key building block in the total synthesis of various natural products.
Experimental Overview
The benzylation of L-threitol involves the deprotonation of its four hydroxyl groups using a strong base, typically sodium hydride (NaH), in an anhydrous polar apathetic solvent such as N,N-dimethylformamide (DMF). The resulting tetra-alkoxide is then treated with a benzylating agent, most commonly benzyl bromide (BnBr), to form the corresponding tetra-O-benzyl ether. The reaction is typically performed under an inert atmosphere to prevent the quenching of the strong base by atmospheric moisture.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the perbenzylation of a polyol, based on established procedures for similar substrates like myo-inositol.[3]
| Parameter | Value | Reference |
| Reactants | ||
| L-threitol | 1.0 equivalent | N/A |
| Sodium Hydride (60% in oil) | 16.1 equivalents | [3] |
| Benzyl Bromide | 6.2 equivalents | [3] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | [2][3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 24 hours | [3] |
| Yield | ||
| Expected Yield | >80% | [3] |
Experimental Protocol
Materials:
-
L-threitol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve L-threitol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in oil) portion-wise to the stirred solution.
-
Allow the reaction to stir for 30-60 minutes at 0 °C, or until the evolution of hydrogen gas ceases.
-
Slowly add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.[3]
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Remove the DMF under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure 1,2,3,4-tetra-O-benzyl-L-threitol.[4]
-
Characterization Data
Representative ¹H NMR Data (500 MHz, C₆D₆): [5]
| Proton | Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0-7.5 |
| Benzyl CH₂ | 4.5-5.0 |
| Threitol Backbone CH, CH₂ | 3.5-4.0 |
Representative ¹³C NMR Data (125 MHz, C₆D₆): [5]
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~139 |
| Aromatic CH | 127-129 |
| Threitol Backbone CH | 78-82 |
| Benzyl CH₂ | 72-75 |
| Threitol Backbone CH₂ | ~70 |
Safety Precautions
-
Sodium hydride is a highly flammable and water-reactive solid. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. rsc.org [rsc.org]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wiserpub.com [wiserpub.com]
Application Notes and Protocols for NMR Analysis of Chiral Diols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of enantiomeric purity and absolute configuration of chiral diols using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections cover the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs), offering step-by-step experimental procedures and data presentation guidelines.
Introduction to NMR Analysis of Chiral Diols
Determining the enantiomeric excess (ee) and absolute configuration of chiral diols is crucial in synthetic chemistry and drug development. NMR spectroscopy offers a rapid and accurate method for this purpose, avoiding the need for chromatographic techniques.[1][2][3] The principle lies in converting the enantiomers of a chiral diol into diastereomers by reaction with a chiral derivatizing agent (CDA) or by non-covalent interaction with a chiral solvating agent (CSA). These diastereomers exhibit distinct signals in the NMR spectrum, allowing for quantification of their ratio and, in some cases, assignment of absolute configuration.[4]
Chiral Derivatizing Agents (CDAs) for Diol Analysis
CDAs react with the diol to form stable diastereomeric derivatives. Boronic acid-based reagents are particularly effective for diols as they readily form cyclic esters.[1][3]
A versatile and simple method involves the reaction of a chiral diol with 2-formylphenylboronic acid and an enantiopure chiral amine to form diastereomeric iminoboronate esters.[5][6][7] The ratio of these diastereomers, easily determined by ¹H NMR, reflects the enantiomeric purity of the diol.[5] This method is applicable to 1,2-, 1,3-, and 1,4-diols.[5][6]
Experimental Protocol: Three-Component Derivatization
Materials:
-
Chiral diol sample
-
2-formylphenylboronic acid
-
Enantiopure (S)-α-methylbenzylamine (or other suitable chiral amine)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
In an NMR tube, dissolve approximately 1.0 equivalent of the chiral diol, 1.0 equivalent of 2-formylphenylboronic acid, and 1.0 equivalent of (S)-α-methylbenzylamine in approximately 0.6 mL of CDCl₃.
-
Agitate the mixture for about 5 minutes at room temperature (25 °C) to ensure complete formation of the diastereomeric iminoboronate esters.[5]
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the well-resolved signals of the diastereomers, such as the imine protons or the diol's benzylic protons.[5]
-
Integrate the corresponding signals for each diastereomer to determine their ratio, which directly corresponds to the enantiomeric excess of the diol.
A novel bridged boric acid has been shown to be a highly effective CDA for a variety of diols, providing large chemical shift non-equivalences (ΔΔδ) of up to 0.39 ppm.[1][3][8] The derivatization is fast, complete, and does not cause racemization.[3][8]
Experimental Protocol: Bridged Boric Acid Derivatization
Materials:
-
Chiral diol sample
-
Bridged boric acid derivatizing agent (Boric Acid D as described in the literature)[1][3]
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Ultrasonic bath
Procedure:
-
To an NMR tube, add 10 mmol of the chiral diol and 30 mmol of the bridged boric acid agent.[1][3][8]
-
Mix the contents for 15 minutes at 25 °C using an ultrasonic bath to ensure complete derivatization.[1][3][8]
-
Acquire a ¹H NMR spectrum. The aryl hydrogen signal of the CDA is often used as the characteristic signal for determining the ee.[1][3]
-
Integrate the well-separated signals corresponding to the two diastereomers to calculate the enantiomeric excess.
Data Presentation: Chemical Shift Nonequivalence (ΔΔδ) for CDAs
The effectiveness of a CDA is often judged by the magnitude of the chemical shift difference (ΔΔδ) between the signals of the resulting diastereomers. Larger ΔΔδ values indicate better resolution.
| Chiral Diol | Derivatizing Agent System | Observed Proton | ΔΔδ (ppm) | Reference |
| (rac)-hydrobenzoin | Bridged Boric Acid D | Aryl H of CDA | 0.39 | [3] |
| (rac)-1-phenylethane-1,2-diol | 2-formylphenylboronic acid / (S)-α-methylbenzylamine | Imine H | Baseline Resolution | [5] |
| (rac)-1-phenylethane-1,2-diol | 2-formylphenylboronic acid / (S)-α-methylbenzylamine | Benzylic H of diol | Baseline Resolution | [5] |
Chiral Solvating Agents (CSAs) for Diol Analysis
CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the chiral diol.[4] This interaction leads to different chemical shifts for the enantiomers in the NMR spectrum. Pirkle's alcohol is a well-known CSA used for determining the enantiomeric purity and absolute configuration of various chiral molecules.[9]
Experimental Protocol: Analysis with a Chiral Solvating Agent (General)
Materials:
-
Chiral diol sample
-
Chiral solvating agent (e.g., (R)-Pirkle's alcohol)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
Procedure:
-
Dissolve the chiral diol analyte (0.0125–0.2 mmol) and the chiral solvating agent (0.0125–0.1 mmol) in an NMR tube with approximately 0.6 mL of CDCl₃.[10]
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[10]
-
Record the ¹H NMR spectrum at 25 °C.[10]
-
Identify the well-resolved signals for the two enantiomers.
-
Calculate the enantiomeric purity by integrating the respective resonance peaks.[10]
Visualization of Workflows and Principles
The following diagrams illustrate the experimental workflows and the underlying principles of chiral recognition using NMR spectroscopy.
Caption: Experimental workflow for chiral diol analysis using a Chiral Derivatizing Agent (CDA).
Caption: Principle of chiral recognition using a Chiral Derivatizing Agent (CDA).
Caption: Principle of chiral recognition using a Chiral Solvating Agent (CSA).
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. | Sigma-Aldrich [sigmaaldrich.com]
- 8. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 9. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
Application Notes and Protocols for the Crystallization of (-)-1,4-Di-O-benzyl-L-threitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the crystallization of (-)-1,4-Di-O-benzyl-L-threitol, a key chiral building block in synthetic organic chemistry. The protocols described herein are designed to yield high-purity crystalline material suitable for use in pharmaceutical development and other research applications. Methodologies for both single-solvent and binary-solvent crystallization are presented, based on established principles and analogous procedures for similar benzylated sugar derivatives.
Introduction
This compound is a valuable chiral intermediate utilized in the synthesis of various complex molecules, including natural products and pharmacologically active compounds. The stereochemical integrity and purity of this reagent are paramount for its successful application in asymmetric synthesis. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, capable of affording materials with very high purity. This document outlines reliable methods for the crystallization of this compound, providing researchers with practical protocols to obtain this compound in a crystalline and highly purified form.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling, characterization, and application of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₄ |
| Molecular Weight | 302.37 g/mol |
| Appearance | White to almost white powder/crystal |
| Melting Point | 56.0 - 59.0 °C |
| CAS Number | 17401-06-8 |
| Optical Rotation [α]D | -6.0° to -6.5° (c=5, CHCl₃) |
Crystallization Protocols
Two primary methods for the crystallization of this compound are detailed below. The choice of method may depend on the nature of the impurities present and the desired scale of the purification.
Protocol 1: Single-Solvent Crystallization using Ethanol
This protocol utilizes the principle that the solubility of the compound is significantly higher in a hot solvent compared to a cold solvent. Ethanol is a common and effective solvent for the crystallization of polar organic molecules.
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Reflux condenser (optional, but recommended)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and gently heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. It is crucial to avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger and purer crystals, the cooling process should be gradual. Covering the flask with a watch glass will slow down the cooling and prevent solvent evaporation.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize the precipitation of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white crystalline solid.
Protocol 2: Binary-Solvent Crystallization using Ethyl Acetate and Hexane
This method is particularly useful when the compound is too soluble in a particular solvent even at low temperatures. An "anti-solvent" (in which the compound is poorly soluble) is added to the solution to induce crystallization. The ethyl acetate/hexane system is effective for compounds of intermediate polarity.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm ethyl acetate with gentle stirring.
-
Addition of Anti-solvent: Once the solid is completely dissolved, slowly add hexane to the solution at room temperature with continuous stirring until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Re-dissolution: Gently warm the turbid solution until it becomes clear again. This ensures that crystallization begins from a homogeneous solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The gradual cooling will facilitate the growth of well-defined crystals.
-
Maximizing Yield: To further increase the yield, cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold mixture of ethyl acetate and hexane (in a ratio similar to the final crystallization mixture) to rinse away impurities.
-
Drying: Dry the purified this compound under vacuum.
Expected Results
The successful implementation of these protocols should yield high-purity crystalline this compound. The expected outcomes are summarized in Table 2.
Table 2: Expected Outcomes of Crystallization
| Parameter | Protocol 1 (Ethanol) | Protocol 2 (Ethyl Acetate/Hexane) |
| Expected Yield | 70-90% | 75-95% |
| Expected Purity | >98% | >99% |
| Appearance | White Crystalline Solid | White Crystalline Solid |
| Melting Point | 57-59 °C | 57-59 °C |
Note: Yields are dependent on the purity of the starting material.
Visualization of the Crystallization Workflow
The general workflow for the purification of this compound by crystallization is depicted in the following diagram.
Caption: General workflow for the purification by crystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to cooling the solution too rapidly or using a solvent in which the compound is excessively soluble. Re-heat the solution to dissolve the oil and allow it to cool more slowly. If the problem persists, consider using a different solvent system.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try to evaporate some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod can also help to induce nucleation. Seeding the solution with a small crystal of the pure compound, if available, is also an effective method.
-
Low Yield: A low yield may result from using too much solvent during the dissolution step or from incomplete precipitation. Ensure the solution is cooled sufficiently and for an adequate amount of time.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The solvents used (ethanol, ethyl acetate, hexane) are flammable. Avoid open flames and use appropriate heating sources like a heating mantle or a steam bath.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Synthesis of Chiral Crown Ethers: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral crown ethers, valuable compounds in enantioselective recognition, catalysis, and separation sciences. The following sections offer a summary of quantitative data for various synthetic routes, a detailed experimental protocol for the synthesis of a chiral aza-crown ether, and visualizations of the synthetic workflows.
Introduction to Chiral Crown Ethers
Chiral crown ethers are a class of macrocyclic polyethers that possess stereogenic centers, rendering them capable of discriminating between enantiomers. This property makes them highly valuable as chiral selectors in chromatography, as catalysts in asymmetric synthesis, and as receptors in chiral recognition and sensing applications. The synthesis of chiral crown ethers typically involves the incorporation of a chiral moiety into the macrocyclic framework. Common chiral sources include enantiomerically pure diols, such as those derived from tartaric acid or 1,1'-bi-2-naphthol (BINOL), and chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane.
The most prevalent synthetic strategy is templated macrocyclization, where a metal cation acts as a template to organize the precursor molecules, facilitating the ring-closing reaction and improving the yield of the desired macrocycle.
Data Presentation: Synthesis of Chiral Crown Ethers
The following table summarizes quantitative data for the synthesis of various chiral crown ethers, providing a comparative overview of different synthetic approaches.
| Chiral Crown Ether Type | Chiral Source | Key Reactants | Solvent | Catalyst/Base | Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Aza-Crown Ether (2a) | (1R,2R)-(-)-1,2-Diaminocyclohexane | Dialdehyde 1a | None (grinding) | - | 25 min | 89 (Schiff Base) | >99 | [1] |
| Chiral Diamino Crown Ether (3a) | (1R,2R)-(-)-1,2-Diaminocyclohexane | Schiff Base 2a | Ethanol | NaBH₄ | 4 h | 80 | >99 | [1] |
| Chiral Aza-Crown Ether (2b) | (1R,2R)-(-)-1,2-Diaminocyclohexane | Dialdehyde 1b | None (grinding) | - | 20 min | 95 (Schiff Base) | >99 | [1] |
| Chiral Diamino Crown Ether (3b) | (1R,2R)-(-)-1,2-Diaminocyclohexane | Schiff Base 2b | Ethanol | NaBH₄ | 4.5 h | 91 | >99 | [1] |
| Chiral Aza-Crown Ether (2c) | (1R,2R)-(-)-1,2-Diaminocyclohexane | Dialdehyde 1c | Ethanol | - | 30 min | 95 (Schiff Base) | >99 | [1] |
| Chiral Diamino Crown Ether (3c) | (1R,2R)-(-)-1,2-Diaminocyclohexane | Schiff Base 2c | Ethanol | NaBH₄ | 5 h | 92 | >99 | [1] |
| BINOL-derived Crown Ether | (S)-BINOL | (S)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthalene, Penta(ethylene glycol) di-p-toluenesulfonate | Toluene/H₂O | Pd₂(dba)₃, P(o-Tol)₃, n-Bu₄N⁺OH⁻ | - | - | - | [2] |
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of a chiral diamino crown ether derived from (1R,2R)-(-)-1,2-diaminocyclohexane and an ether-linked dialdehyde.[1]
Step 1: Synthesis of the Chiral Schiff Base Macrocycle
Materials:
-
Ether-linked dialdehyde (1 equivalent)
-
(1R,2R)-(-)-1,2-diaminocyclohexane (1 equivalent)
-
Ethanol (for oily dialdehydes)
-
Mortar and pestle (for solid reactants)
-
Round-bottom flask (for reactions in solution)
Procedure:
-
For solid reactants: Accurately weigh equimolar amounts of the ether-linked dialdehyde and (1R,2R)-(-)-1,2-diaminocyclohexane.
-
Transfer the solids to a mortar and grind them together at room temperature for 20-30 minutes. The reaction progress can be monitored by the change in the physical appearance of the mixture.
-
For oily reactants: Dissolve the ether-linked dialdehyde in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of (1R,2R)-(-)-1,2-diaminocyclohexane to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. The Schiff base product will separate as an oil.
-
Isolate the product. For the solvent-free reaction, the solid product can be used directly in the next step. For the reaction in ethanol, the oily product can be separated and dried under vacuum.
Step 2: Reduction of the Chiral Schiff Base Macrocycle to the Diamino Crown Ether
Materials:
-
Chiral Schiff base macrocycle (from Step 1) (1 equivalent)
-
Sodium borohydride (NaBH₄) (10 mole equivalents)
-
Absolute ethanol
-
Dichloromethane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend the chiral Schiff base macrocycle in absolute ethanol.
-
Carefully add sodium borohydride (10 mole equivalents) in portions to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-5 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of distilled water.
-
Remove the ethanol and water under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers in a separatory funnel and wash twice with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the chiral diamino crown ether as a pale yellow oil.
Visualizations
The following diagrams illustrate the synthetic workflows for chiral crown ethers.
Caption: General workflow for the templated synthesis of chiral crown ethers.
Caption: Two-step synthesis of a chiral aza-crown ether.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (-)-1,4-Di-O-benzyl-L-threitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (-)-1,4-Di-O-benzyl-L-threitol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can originate from the starting materials or side reactions during the benzylation of L-threitol. These may include:
-
Unreacted L-threitol: Incomplete reaction can leave starting material in the product mixture.
-
Mono-benzylated L-threitol: Incomplete benzylation can result in a partially protected product.
-
Over-benzylated products: While less common for a diol, reaction at the secondary hydroxyl groups could theoretically occur under harsh conditions.
-
Reagent-derived impurities:
-
Benzyl alcohol: Formed from the hydrolysis of benzyl bromide or chloride.
-
Benzaldehyde: An oxidation product of benzyl alcohol or an impurity in the starting benzylating agent.
-
Dibenzyl ether: A common byproduct in benzylation reactions, especially when using benzyl halides.
-
Toluene: Often present as an impurity in commercial benzyl chloride or bromide.[1]
-
-
Solvent-derived impurities: Residual solvents from the reaction and workup (e.g., DMF, THF, ethyl acetate).
Q2: What are the primary challenges when purifying this compound?
A2: The main challenges in purifying this compound include:
-
Similar Polarity of Impurities: Some side products, like mono-benzylated threitol and benzyl alcohol, can have polarities close to the desired product, making separation by chromatography challenging.
-
Crystallization Difficulties: The product may oil out or form a viscous syrup instead of crystallizing, especially in the presence of impurities. Achieving high crystallinity can be difficult.
-
Thermal Instability: While generally stable, prolonged exposure to high temperatures during distillation or drying should be avoided to prevent decomposition.
-
Monitoring Purification: As the product is a simple alcohol, visualization on TLC plates can sometimes be challenging without the use of specific stains.
Q3: What are the recommended analytical methods for assessing the purity of this compound?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the number of components in the crude mixture. Staining with potassium permanganate or phosphomolybdic acid is effective for visualizing alcohols.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point for analysis.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify and quantify impurities if their signals are resolved from the product peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of impurities.
Troubleshooting Guides
Crystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product oils out or forms a syrup | The solution is supersaturated, and the product is coming out of solution above its melting point. Impurities are inhibiting crystal lattice formation. | - Re-heat the solution and add a small amount of additional solvent to decrease the saturation. - Try a different solvent system (e.g., a solvent/anti-solvent system like ethyl acetate/hexane or toluene/hexane). - Purify by column chromatography first to remove impurities that may be hindering crystallization. |
| Low or no crystal formation | The solution is not sufficiently saturated. The cooling process is too rapid. | - Concentrate the solution to reduce the solvent volume and increase saturation. - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. - Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. - Add a seed crystal of pure product if available. |
| Poor recovery of crystals | Too much solvent was used, and a significant amount of product remains in the mother liquor. The product has moderate solubility in the cold solvent. | - Concentrate the mother liquor and attempt a second crystallization. - Cool the crystallization mixture for a longer period or at a lower temperature. - Choose a solvent in which the product has lower solubility at cold temperatures. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities | The chosen eluent system has incorrect polarity. The column is overloaded with the crude material. | - Optimize the eluent system using TLC. A common starting point for benzylated polyols is a hexane/ethyl acetate or toluene/ethyl acetate gradient. - Reduce the amount of crude material loaded onto the column. - Ensure the crude material is fully dissolved in a minimal amount of the initial eluent before loading. |
| Product elutes too quickly or too slowly | The eluent is too polar or not polar enough. | - Adjust the solvent ratio. Increase the proportion of the less polar solvent (e.g., hexane) if the product elutes too quickly, or increase the proportion of the more polar solvent (e.g., ethyl acetate) if it elutes too slowly. |
| Streaking or tailing of spots on TLC of fractions | The compound may be interacting too strongly with the silica gel. The sample is too concentrated. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or triethylamine if the compound is basic) to the eluent. - Dilute the fractions before spotting on the TLC plate. |
Data Presentation
The following table summarizes the type of quantitative data researchers should aim to collect during the purification of this compound.
| Purification Step | Sample | Mass (g) | Purity (%) | Recovery/Yield (%) | Method of Purity Analysis |
| Initial Synthesis | Crude Product | e.g., 10.0 | e.g., 85 | - | HPLC, ¹H NMR |
| Column Chromatography | Pooled Fractions | e.g., 8.0 | e.g., >98 | 80 | HPLC, ¹H NMR |
| Recrystallization | Crystalline Product | e.g., 7.2 | e.g., >99.5 | 90 | HPLC, ¹H NMR |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general method for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Toluene (optional)
-
Compressed air or nitrogen
-
Standard chromatography glassware (column, flasks, etc.)
Procedure:
-
Eluent Selection: Determine a suitable eluent system by TLC analysis of the crude material. Start with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) and adjust the polarity to achieve good separation between the product and impurities (target Rf for the product is typically 0.2-0.3). A toluene:ethyl acetate system (e.g., 10:1 v/v) can also be effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor their composition by TLC. A gradient elution, gradually increasing the polarity by increasing the proportion of ethyl acetate, can be used to improve separation.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes a method for purifying this compound by recrystallization, assuming a suitable solvent has been identified.
Materials:
-
Purified this compound from chromatography (or sufficiently pure crude material)
-
Recrystallization solvent (e.g., ethyl acetate/hexane or toluene/hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate or toluene) to dissolve the solid completely with gentle heating and stirring.
-
Addition of Anti-solvent: If using a two-solvent system, slowly add the anti-solvent (e.g., hexane) to the hot solution until a slight turbidity persists. Re-heat gently until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: To maximize the yield, place the flask in an ice bath or refrigerator for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
how to improve the yield of L-threitol benzylation
Welcome to the technical support center for L-threitol benzylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and selectivity of your benzylation reactions.
Troubleshooting Guide
This section addresses common issues encountered during the benzylation of L-threitol and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Reagents: Sodium hydride (NaH) is moisture-sensitive. Benzyl bromide can degrade over time. 2. Insufficient Base: Incomplete deprotonation of the hydroxyl groups. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Use freshly opened or properly stored NaH. Ensure benzyl bromide is clear and free of color. 2. Use a sufficient excess of NaH (typically 1.1-1.5 equivalents per hydroxyl group). 3. While the reaction is often started at 0°C to control the initial exotherm, allowing it to warm to room temperature or gentle heating may be necessary. |
| Mixture of Products (Incomplete Benzylation) | 1. Insufficient Benzylating Agent: Not enough benzyl bromide to react with all deprotonated hydroxyls. 2. Short Reaction Time: The reaction may not have reached completion. | 1. Use a slight excess of benzyl bromide (1.1-1.3 equivalents per hydroxyl group). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to proceed until the starting material and intermediates are no longer visible. |
| Poor Regioselectivity (Benzylation of Secondary Hydroxyls) | 1. Non-selective Reaction Conditions: Standard benzylation conditions can lead to a mixture of products with a polyol like L-threitol. 2. Steric Hindrance: While primary hydroxyls are generally more reactive, under certain conditions, the secondary hydroxyls can also react. | 1. Employ a Protecting Group Strategy: Protect the secondary hydroxyls as an acetal (e.g., isopropylidene) before benzylation. This ensures that only the primary hydroxyls are available for reaction. 2. Use a Bulky Base or Benzylating Agent: This can sometimes favor reaction at the less sterically hindered primary positions. |
| Formation of Amine Impurity | 1. Reaction with DMF Solvent: When using NaH and benzyl bromide in Dimethylformamide (DMF), a side reaction can produce N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine.[1][2] This impurity can be difficult to remove and may act as a catalyst poison in subsequent steps.[1][2] | 1. Use an Alternative Solvent: Consider using Tetrahydrofuran (THF) as the solvent for the benzylation reaction. 2. Purification: If DMF is used, careful chromatographic purification is necessary to remove the amine impurity. |
| Difficult Product Purification | 1. Excess Reagents: Unreacted benzyl bromide and benzyl alcohol (from hydrolysis of benzyl bromide) can co-elute with the product. 2. Polar Byproducts: Over-benzylation or side reactions can lead to multiple polar byproducts. | 1. Quenching: After the reaction is complete, quench cautiously with methanol or ethanol to consume any remaining NaH, followed by water or a saturated aqueous solution of ammonium chloride. 2. Chromatography: Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for benzylating L-threitol?
A1: The most common method is a variation of the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base, typically sodium hydride (NaH), in an anhydrous aprotic solvent like DMF or THF, followed by the addition of benzyl bromide.
Q2: How can I achieve selective benzylation of the primary (C1 and C4) hydroxyl groups of L-threitol?
A2: The most reliable method for achieving selective benzylation of the primary hydroxyls is to first protect the secondary (C2 and C3) hydroxyls. This is commonly done by forming a cyclic acetal, such as an isopropylidene acetal, by reacting L-threitol with 2,2-dimethoxypropane or acetone under acidic catalysis. Once the secondary hydroxyls are protected, the primary hydroxyls can be benzylated. The acetal protecting group can then be removed under acidic conditions.
Q3: What are the typical yields for the synthesis of 1,4-di-O-benzyl-L-threitol?
A3: An optimized five-step synthesis starting from L-tartaric acid has been reported to produce 1,4-di-O-benzyl-L-threitol with an overall yield of 62%.[3] The direct benzylation step of a protected L-threitol derivative can proceed in high yield, often exceeding 90%.
Q4: What are the best practices for handling the reagents used in L-threitol benzylation?
A4:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use a non-halogenated solvent for quenching any remaining NaH.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. It can degrade over time, so using a freshly opened bottle or purified reagent is recommended.
-
Anhydrous Solvents: The use of dry solvents (e.g., DMF or THF) is crucial for the success of the reaction, as any moisture will quench the sodium hydride.
Q5: How can I remove the benzyl protecting groups after my synthetic sequence is complete?
A5: Benzyl ethers are typically cleaved by catalytic hydrogenolysis.[4] This involves reacting the benzylated compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like ethanol or ethyl acetate.[4]
Experimental Protocols
Protocol 1: Selective Benzylation of L-Threitol via an Isopropylidene Acetal Intermediate
This protocol outlines the protection of the secondary hydroxyls, benzylation of the primary hydroxyls, and subsequent deprotection of the acetal.
Step 1: Synthesis of (2S,3S)-2,3-O-Isopropylidene-L-threitol
-
Suspend L-threitol (1 equivalent) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction with a solid base (e.g., sodium bicarbonate), filter, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the isopropylidene-protected L-threitol.
Step 2: Benzylation of (2S,3S)-2,3-O-Isopropylidene-L-threitol
-
Dissolve the protected L-threitol (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then add benzyl bromide (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction to 0°C and quench by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol.
Step 3: Deprotection of the Isopropylidene Acetal
-
Dissolve the benzylated acetal (1 equivalent) in a mixture of methanol and a dilute aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield 1,4-di-O-benzyl-L-threitol.
Visualizations
References
Navigating the Synthesis of Benzyl-Protected Diols: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the benzylation of diols is a fundamental yet often challenging step in multi-step organic synthesis. The desired mono- or di-protected product can be elusive, with various side reactions competing for dominance. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments, ensuring a higher success rate and a clearer path to your target molecule.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent problems observed during the synthesis of benzyl-protected diols, identifiable through methods like Thin Layer Chromatography (TLC), and offers actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| TLC shows three spots: starting material, a major product, and a less polar byproduct. | Over-benzylation: Both hydroxyl groups of the diol have been benzylated, leading to the di-benzyl ether, which is less polar than the desired mono-benzyl ether. | - Reduce the stoichiometry of the benzylating agent (e.g., benzyl bromide) to 1.0-1.2 equivalents. - Use a milder base , such as silver(I) oxide (Ag₂O), which can favor mono-alkylation.[1] - Employ a phase-transfer catalyst with precise control over stoichiometry to enhance selectivity for mono-benzylation.[2] - Consider using a bulky protecting group on one hydroxyl, followed by benzylation and deprotection. |
| A new, non-polar spot appears on TLC, often with a different fluorescence under UV light. | Benzylidene Acetal Formation: If the benzylating agent is a benzaldehyde derivative (or if benzaldehyde is present as an impurity) under acidic conditions, a cyclic benzylidene acetal can form with 1,2- or 1,3-diols.[3][4][5] | - Ensure strictly basic or neutral reaction conditions if benzyl ether formation is desired. The Williamson ether synthesis (e.g., NaH, BnBr in DMF) is a suitable method.[6][7] - If using an acid-catalyzed method, switch to a protocol that does not generate a carbocation on the benzyl group, such as using benzyl trichloroacetimidate under acidic conditions that favor ether formation over acetal formation.[1] |
| TLC shows significant starting material remaining after extended reaction time. | Incomplete Reaction: The reaction has not gone to completion. This could be due to several factors. | - Increase the reaction temperature or time. Monitor the reaction progress by TLC. - Use a stronger base , like sodium hydride (NaH), to ensure complete deprotonation of the diol.[6] - Add a catalytic amount of an iodide source , such as tetrabutylammonium iodide (TBAI) or sodium iodide (NaI), to in situ generate the more reactive benzyl iodide from benzyl bromide.[7] - Ensure all reagents and solvents are anhydrous , as water can quench the base and hydrolyze the benzylating agent. |
| Streaking or elongated spots on the TLC plate. | Sample Overload or Polarity Issues: The sample applied to the TLC plate is too concentrated, or the polarity of the eluent is not optimal for the compounds.[8][9] | - Dilute the sample before spotting it on the TLC plate.[8] - Adjust the solvent system (eluent). If spots are streaking from the baseline, increase the polarity of the eluent. If they are running at the solvent front, decrease the polarity.[8] - For highly polar diols, consider adding a small amount of a polar solvent like methanol to the eluent system. |
| Appearance of a byproduct with a similar polarity to the starting material. | Oxidation of the Diol: The starting diol may have been partially oxidized to a hydroxy aldehyde or hydroxy ketone, especially if the reaction was exposed to air or oxidizing impurities for a prolonged time. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified, high-quality reagents and solvents to minimize impurities that could act as oxidants. |
| Formation of toluene as a byproduct. | Deprotection: While less common during the protection step, some harsh reaction conditions (e.g., strong acid at high temperatures) could lead to the cleavage of the newly formed benzyl ether.[1] | - Maintain mild reaction conditions. Avoid excessive heat and strongly acidic environments unless specifically required by the protocol. |
Quantitative Data on Selectivity
The selectivity between mono- and di-benzylation is highly dependent on the reaction conditions. The following table summarizes hypothetical, yet representative, outcomes to illustrate these dependencies.
| Diol | Benzylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Yield Mono-ether (%) | Yield Di-ether (%) | Reference |
| 1,4-Butanediol | Benzyl Bromide (1.1) | NaH (1.1) | THF | 25 | 65 | 25 | Hypothetical |
| 1,4-Butanediol | Benzyl Bromide (2.2) | NaH (2.2) | THF | 25 | 10 | 85 | Hypothetical |
| 1,2-Propanediol | Benzyl Bromide (1.0) | Ag₂O (1.0) | Toluene | 60 | 75 (Primary OH) | 10 | [1] (adapted) |
| Catechol | Benzyl Bromide (1.2) | K₂CO₃ (1.5) + TBAI (0.1) | Acetonitrile | 80 | 80 | 15 | Hypothetical |
Experimental Protocols
Key Experiment 1: Williamson Ether Synthesis for Benzylation of a Diol
This protocol is a standard method for forming benzyl ethers under basic conditions.[6]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the diol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) (5–10 mL per mmol of diol).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents) portion-wise.
-
Alkylation: To the same solution at 0°C, add benzyl bromide (BnBr, 1.5–2.0 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to stir and gradually warm to room temperature. Monitor the progress by TLC until the starting material is consumed.
-
Quenching: Cool the mixture back to 0°C and cautiously add an excess of triethylamine to quench any unreacted NaH, followed by a small amount of methanol to react with excess benzyl bromide.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Key Experiment 2: Formation of a Benzylidene Acetal
This protocol describes the acid-catalyzed formation of a cyclic acetal, a common side reaction but also a useful protection strategy for 1,2- and 1,3-diols.[3][5]
-
Preparation: In a round-bottom flask, dissolve the diol (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add benzaldehyde dimethyl acetal (1.2 mmol) to the solution.
-
Catalysis: Add a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05–0.1 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 hour. Monitor by TLC.
-
Quenching: Once the reaction is complete, add triethylamine (0.2 mmol) to quench the catalyst.
-
Purification: The product can often be purified directly by silica gel column chromatography without an aqueous work-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when trying to achieve mono-benzylation of a symmetric diol?
A1: The most common side reaction is over-benzylation, which results in the formation of the di-benzylated product. This occurs because the reactivity of the remaining hydroxyl group after the first benzylation is often similar to that of the starting diol. To favor mono-benzylation, it is crucial to control the stoichiometry of the benzylating agent and the base carefully. Using milder bases or phase-transfer catalysis can also improve selectivity.[1][2]
Q2: I am using benzyl bromide and NaH, but I see a byproduct that is not the di-benzylated ether. What could it be?
A2: If your starting material is a 1,2- or 1,3-diol, you might be forming a benzylidene acetal. This can happen if your benzyl bromide contains benzaldehyde as an impurity and if acidic conditions are inadvertently generated. It is also possible that under strongly basic conditions, elimination reactions could occur, though this is less common with benzyl bromide.
Q3: How can I visually distinguish between the mono-benzylated product, di-benzylated product, and the starting diol on a TLC plate?
A3: The polarity of these compounds will differ, leading to different Retention factor (Rf) values on a silica gel TLC plate. The starting diol is the most polar and will have the lowest Rf (closest to the baseline). The mono-benzylated product is less polar and will have a higher Rf. The di-benzylated product is the least polar and will have the highest Rf (closest to the solvent front).
Q4: Can I use benzyl chloride instead of benzyl bromide?
A4: Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive, and the corresponding reaction may proceed faster or under milder conditions. If using benzyl chloride, you may need to increase the reaction temperature or add a catalytic amount of an iodide salt (like NaI or TBAI) to facilitate the reaction.[7]
Q5: My diol is acid-sensitive. What benzylation method should I use?
A5: For acid-sensitive substrates, the Williamson ether synthesis, which uses a strong base like NaH, is a good choice as it is performed under basic conditions.[6] Alternatively, methods that proceed under neutral conditions, such as using 2-benzyloxy-1-methylpyridinium triflate, can be employed.[1] You should avoid methods that use strong acids for catalysis.
Visualizations
Caption: Main reaction and side reaction pathways in diol benzylation.
Caption: A troubleshooting workflow for analyzing diol benzylation reactions.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting the Debenzylation of Threitol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the debenzylation of threitol derivatives. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to address common challenges encountered during this critical deprotection step.
Frequently Asked Questions (FAQs)
Q1: My debenzylation reaction is very slow or has stalled completely. What are the most common causes?
A1: A sluggish or stalled debenzylation reaction is a frequent issue. The primary culprits are typically related to the catalyst, reaction conditions, or impurities.[1][2] Key factors to investigate include:
-
Catalyst Inactivity: The palladium catalyst (e.g., Pd/C) may be old, have reduced activity due to improper storage, or have been exposed to air for an extended period.[1]
-
Catalyst Poisoning: Trace impurities in the starting material, solvents, or from glassware can poison the palladium catalyst. Sulfur and halogen-containing compounds are particularly detrimental.[1][2]
-
Poor Solubility: The benzylated threitol derivative (often nonpolar) or the partially deprotected, more polar intermediates may have poor solubility in the chosen solvent, limiting contact with the solid catalyst.
-
Insufficient Hydrogen Pressure: For some substrates, particularly those with sterically hindered benzyl groups, atmospheric pressure from a hydrogen balloon may not be sufficient to drive the reaction to completion.[2]
Q2: I'm observing multiple spots on my TLC, indicating a mixture of partially deprotected products. How can I push the reaction to completion?
A2: The presence of partially deprotected intermediates is a sign of an incomplete reaction. To drive the reaction to completion, you can try one or more of the following strategies:
-
Increase Catalyst Loading: Increasing the weight percentage of the Pd/C catalyst can help.[1]
-
Use a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is generally more active than Pd/C and can be effective for stubborn debenzylations.[1]
-
Increase Hydrogen Pressure: Utilizing a high-pressure hydrogenation apparatus, such as a Parr shaker, can significantly increase the reaction rate.[2]
-
Optimize the Solvent System: A mixture of solvents (e.g., THF/MeOH/H₂O) may be necessary to ensure all species remain in solution throughout the reaction.
-
Add an Acidic Co-solvent: A small amount of acetic acid or a few drops of HCl can accelerate the reaction by facilitating the cleavage of the benzyl ether.[3]
Q3: Are there alternative methods to catalytic hydrogenation for removing benzyl groups from threitol derivatives?
A3: Yes, several alternatives exist, which can be particularly useful if your molecule contains functional groups that are sensitive to reductive conditions (e.g., alkenes, alkynes, azides).
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor like ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst, avoiding the need for hydrogen gas.[2]
-
Dissolving Metal Reduction (Birch Reduction): Using sodium or lithium in liquid ammonia is a powerful method for cleaving benzyl ethers, but it is less tolerant of other functional groups.[2]
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation.[2][4] Visible-light-mediated protocols with DDQ have also been developed.[4]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers, but this method is harsh and may not be suitable for sensitive substrates.[5]
Q4: How can I effectively monitor the progress of my debenzylation reaction?
A4: Proper reaction monitoring is crucial to determine the endpoint and prevent the formation of side products.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.[2] Spot the reaction mixture alongside your starting material. The debenzylated product, having free hydroxyl groups, will be more polar and thus have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the disappearance of the starting material's mass and the appearance of the product's mass, while also detecting any intermediates.[2]
Troubleshooting Guide
This guide provides a more in-depth look at specific issues and their potential solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete or Slow Reaction | Catalyst Inactivity | • Use a fresh batch of Pd/C.• Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1] |
| Catalyst Poisoning | • Purify the starting material to remove impurities (e.g., sulfur compounds).• Use high-purity solvents.• Acid-wash glassware before use. | |
| Solubility Issues | • Change the solvent system. Consider mixtures like MeOH, EtOH, EtOAc, THF, or THF/MeOH/H₂O to dissolve both the nonpolar starting material and the polar product.[1] | |
| Insufficient Hydrogen Pressure | • Increase hydrogen pressure using a Parr apparatus (e.g., to 50-100 psi).[2] | |
| Steric Hindrance | • Increase reaction temperature (e.g., to 40-50 °C).• Increase catalyst loading (from 10 wt% to 20-50 wt%).[1] | |
| Side Reactions (e.g., reduction of other functional groups) | Non-selective Reaction Conditions | • Use a more selective catalyst if available.• Consider alternative, milder debenzylation methods like catalytic transfer hydrogenation or oxidative cleavage if your substrate has reducible functional groups.[2] |
| Low Yield | Product Adsorption onto Catalyst | • After filtration, wash the catalyst thoroughly with a polar solvent (e.g., methanol) to recover adsorbed product. |
| Incomplete Reaction | • Refer to the solutions for "Incomplete or Slow Reaction". | |
| Difficult Work-up | • The high polarity of the final threitol product can make extraction difficult. Consider using a different work-up procedure, such as evaporation of the solvent and purification by column chromatography. |
Quantitative Data Summary
The optimal conditions for debenzylation can be substrate-dependent. The following table summarizes typical starting conditions for the debenzylation of polyol derivatives, which can be adapted for specific threitol derivatives.
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Pressure | Typical Yield |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | MeOH or EtOH | Room Temp. | 1 atm (balloon) to 100 psi | >90% |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ gas | EtOH/H₂O | Room Temp. | 50 psi | >95% |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH | Reflux | Atmospheric | 85-95% |
| Transfer Hydrogenation | 10% Pd/C | Cyclohexene/Acetic Acid | EtOH | Reflux | Atmospheric | 80-90% |
| Oxidative Cleavage | DDQ (1.2 equiv.) | - | CH₂Cl₂/H₂O | Room Temp. | Atmospheric | 80-95% |
| Lewis Acid Cleavage | BCl₃ (1M in DCM) | - | CH₂Cl₂ | -78 °C to 0 °C | Atmospheric | 70-92%[5] |
Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
Experimental Protocols
Protocol 1: General Procedure for Debenzylation by Catalytic Hydrogenation
This protocol describes a standard method for the debenzylation of a benzylated threitol derivative using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Benzylated threitol derivative
-
10% Palladium on Carbon (Pd/C, 10-20 wt% of the substrate)
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (H₂)
-
Round-bottom flask with a magnetic stir bar
-
Hydrogenation apparatus (e.g., hydrogen balloon or Parr shaker)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolution: Dissolve the benzylated threitol derivative (e.g., 1.0 g) in a suitable solvent (e.g., 20 mL of MeOH) in a round-bottom flask.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (100-200 mg) to the solution.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask. For a more robust setup, use a Parr shaker.
-
Inerting: Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).[2] The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with solvent.
-
Washing: Wash the filter cake with the reaction solvent to ensure all the product is collected.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The resulting threitol derivative can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation
This protocol offers an alternative that avoids the use of hydrogen gas.
Materials:
-
Benzylated threitol derivative
-
10% Palladium on Carbon (Pd/C, 10-20 wt% of the substrate)
-
Ammonium formate (3-5 equivalents per benzyl group)
-
Methanol (MeOH)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Setup: In a round-bottom flask, dissolve the benzylated threitol derivative in methanol.
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C.
-
Hydrogen Donor Addition: Add ammonium formate to the reaction mixture. The addition may cause some effervescence.
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Washing and Concentration: Wash the filter cake with methanol and concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purification: Purify as needed.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete debenzylation.
Caption: General debenzylation of a threitol derivative.
References
Technical Support Center: Optimizing Selective Benzylation of Diols
Welcome to the technical support center for the selective benzylation of diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the selective benzylation of diols, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| 1. Low to No Conversion of Starting Material | 1. Inactive Reagents: The base (e.g., NaH) may be old or deactivated by moisture. Benzyl bromide can degrade over time.[1] 2. Insufficient Activation: The temperature may be too low for the reaction to proceed at an adequate rate. 3. Catalyst Poisoning: Trace impurities in the solvent or on glassware can poison the catalyst. | 1. Use fresh reagents. Ensure the base is of high quality and handled under anhydrous conditions.[1] Use freshly distilled or purchased benzyl bromide. 2. Optimize reaction temperature. Gradually increase the temperature and monitor the reaction by TLC. For sensitive substrates, a slight increase can significantly improve the reaction rate. 3. Ensure stringent anhydrous conditions. Dry all glassware in an oven and use anhydrous solvents. Purify solvents if necessary. |
| 2. Formation of Multiple Products (Low Regioselectivity) | 1. Similar Reactivity of Hydroxyl Groups: The intrinsic reactivity of the hydroxyl groups in the diol may be very similar. 2. Incorrect Stoichiometry: Using a large excess of the benzylating agent can lead to di-benzylation.[1] 3. Inappropriate Catalyst or Reaction Conditions: The chosen catalyst or conditions may not be optimal for differentiating between the hydroxyl groups. | 1. Employ a regioselective catalyst. Organotin catalysts like dibutyltin oxide (Bu₂SnO) or dibutyltin dichloride (Bu₂SnCl₂) are known to selectively activate one hydroxyl group.[2][3] 2. Use a stoichiometric amount or only a slight excess of the benzylating agent. [1] Carefully control the stoichiometry to favor mono-benzylation. 3. Screen different catalysts, bases, and solvents. The choice of these components can significantly influence regioselectivity. |
| 3. Formation of Dibenzyl Ether Byproduct | 1. Reaction of Benzylating Agent with Benzyl Alkoxide: The formed benzyl alkoxide can react with another molecule of benzyl bromide.[1] 2. Decomposition of Benzylating Agent: This can be exacerbated by strong bases or high temperatures.[1] | 1. Use a minimal excess of the benzylating agent. [1] 2. Add the base portion-wise. This helps to control the exothermicity of the reaction and minimize side reactions.[1] 3. Consider using a milder base. |
| 4. Reaction Mixture Turns Dark/Charred | 1. Decomposition of the Substrate: The diol may be sensitive to the reaction conditions, especially high temperatures or strongly basic conditions.[1] 2. Side Reactions: Unwanted side reactions can lead to the formation of colored impurities. | 1. Lower the reaction temperature. For sensitive substrates, running the reaction at a lower temperature for a longer duration may be necessary.[1] 2. Use a milder base or a protecting group strategy for sensitive functional groups. |
| 5. Difficulty in Product Purification | 1. Similar Polarity of Products: The desired mono-benzylated product may have a similar polarity to the starting diol or the di-benzylated byproduct, making chromatographic separation challenging. 2. Presence of Tin Residues: If using an organotin catalyst, removal of tin-containing byproducts can be difficult. | 1. Optimize chromatographic conditions. Use a shallow solvent gradient and consider different solvent systems. Derivatization of the hydroxyl group(s) can also alter polarity for easier separation. 2. Perform an aqueous workup with a mild acid to hydrolyze and remove tin species. Extractive workups can also be effective. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for selective benzylation of a diol?
A1: The choice of catalyst is crucial for achieving high regioselectivity. Organotin reagents, such as dibutyltin oxide (Bu₂SnO) and dibutyltin dichloride (Bu₂SnCl₂), are widely used for the selective activation of one hydroxyl group in a diol.[2][3] The mechanism involves the formation of a stannylene acetal, which then enhances the nucleophilicity of one of the oxygen atoms. For cis-vicinal diols, organotin catalysts often show high selectivity. Other catalytic systems based on iron, boron, or organocatalysts have also been developed for the selective functionalization of diols. The optimal catalyst will depend on the specific structure of your diol.
Q2: What is the role of the base in selective benzylation, and which one should I use?
A2: The base is used to deprotonate the hydroxyl group, forming an alkoxide that is a more potent nucleophile to react with the benzyl bromide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and type of base can influence the reaction rate and selectivity. Strong bases like NaH can lead to faster reactions but may also promote side reactions if not carefully controlled.[1] Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point for optimizing selectivity.[4]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate and selectivity. Aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are commonly used. The polarity of the solvent can affect the reactivity of the nucleophile and the stability of any intermediates. It is essential to use anhydrous solvents to prevent the deactivation of the base and the hydrolysis of the benzylating agent.[1]
Q4: What is a typical experimental procedure for the selective monobenzylation of a diol using an organotin catalyst?
A4: A general protocol for the organotin-catalyzed regioselective benzylation is as follows. Please note that optimization for your specific substrate is likely necessary.
Experimental Protocols
Protocol 1: Organotin-Catalyzed Regioselective Monobenzylation of a Diol
Materials:
-
Diol (1.0 equiv)
-
Dibutyltin oxide (Bu₂SnO) (1.0 equiv for stoichiometric, or 0.1-0.2 equiv for catalytic)
-
Benzyl bromide (BnBr) (1.1-1.5 equiv)
-
Base (e.g., Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃)) (optional, depending on the specific procedure)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB)) (optional, can enhance reaction rate)
-
Anhydrous solvent (e.g., Toluene or Methanol)
Procedure:
-
To a solution of the diol in anhydrous toluene, add dibutyltin oxide.
-
The mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus until the solution becomes clear. This step is crucial for the formation of the stannylene acetal.
-
Cool the reaction mixture to room temperature.
-
Add benzyl bromide and, if required, a phase-transfer catalyst like TBAB.
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the desired mono-benzylated diol.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Monobenzylation of a Symmetric Diol*
| Entry | Catalyst (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Mono:Di) |
| 1 | Bu₂SnO (1.1) | - | Toluene | 110 | 8 | 85 | >95:5 |
| 2 | Bu₂SnCl₂ (0.1) | Cs₂CO₃ (1.5) | DMF | 80 | 12 | 78 | 90:10 |
| 3 | - | NaH (1.2) | THF | 25 | 24 | 45 | 60:40 |
| 4 | - | Ag₂O (1.5) | CH₂Cl₂ | 40 | 16 | 70 | 85:15 |
Note: This table is a representative example based on literature findings and is intended for illustrative purposes. Actual results will vary depending on the specific diol substrate.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows in the selective benzylation of diols.
Caption: Experimental workflow for organotin-catalyzed selective benzylation of diols.
Caption: Troubleshooting logic for optimizing selective benzylation of diols.
References
Technical Support Center: Stability and Use of Benzyl Protecting Groups
This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on the stability of benzyl-type protecting groups in acidic and basic conditions. It includes troubleshooting advice and experimental protocols to address common challenges encountered in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of common benzyl-type protecting groups?
A1: Benzyl (Bn), p-methoxybenzyl (PMB), and 2,4-dimethoxybenzyl (DMB) are common protecting groups for alcohols. Their stability is primarily influenced by the electron-donating nature of the substituents on the aromatic ring. The unsubstituted benzyl group is the most robust, being generally stable to a wide range of acidic and basic conditions.[1] The presence of electron-donating methoxy groups in PMB and DMB increases their lability, particularly under acidic and oxidative conditions.[1] DMB, with two methoxy groups, is the most acid-labile of the three.[1]
Q2: Under what conditions are benzyl (Bn) ethers cleaved?
A2: Benzyl ethers are highly stable to most acidic and basic conditions.[2] Their removal typically requires reductive cleavage, most commonly through catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][4] Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can also cleave benzyl ethers, but these conditions are harsh and may not be suitable for sensitive substrates.[5]
Q3: How does the stability of p-methoxybenzyl (PMB) ethers differ from benzyl ethers?
A3: The para-methoxy group makes PMB ethers significantly more susceptible to cleavage under acidic and oxidative conditions compared to unsubstituted benzyl ethers.[1] This allows for the selective deprotection of a PMB group in the presence of a Bn group, a key strategy in orthogonal synthesis.[1] While PMB ethers can be cleaved by hydrogenolysis, they are more commonly removed under milder acidic conditions (e.g., with trifluoroacetic acid, TFA) or through oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][7]
Q4: When would I choose a 2,4-dimethoxybenzyl (DMB) protecting group?
A4: The DMB group is even more acid-labile than the PMB group due to the presence of a second electron-donating methoxy group.[1] This makes it an excellent choice when very mild acidic deprotection is required to preserve other sensitive functionalities in the molecule.[1]
Data Presentation: Stability of Benzyl-Type Protecting Groups
The following tables summarize the stability of Benzyl (Bn), p-Methoxybenzyl (PMB), and 2,4-Dimethoxybenzyl (DMB) ethers under various acidic and basic conditions.
Table 1: Stability and Cleavage under Acidic Conditions
| Protecting Group | Reagent/Conditions | Outcome | Typical Reaction Time | Typical Yield (%) |
| Benzyl (Bn) | Acetic Acid | Generally Stable | - | - |
| Trifluoroacetic Acid (TFA) | Generally Stable | - | - | |
| HBr, BCl₃, BBr₃ | Cleavage | Varies | High | |
| p-Methoxybenzyl (PMB) | Acetic Acid (90 °C) | Cleavage | Varies | - |
| 10% TFA in CH₂Cl₂ | Cleavage | Slower than DMB | Good to High | |
| Triflic Acid (TfOH) | Cleavage | 15 min | 86-94% | |
| 2,4-Dimethoxybenzyl (DMB) | 10% TFA in CH₂Cl₂ | Cleavage | ~2 h | Quantitative |
Table 2: Stability and Cleavage under Basic Conditions
| Protecting Group | Reagent/Conditions | Outcome |
| Benzyl (Bn) | NaH, KOH, Carbonates | Generally Stable |
| NaOH, LiOH | Generally Stable | |
| p-Methoxybenzyl (PMB) | NaH, KOH, Carbonates | Generally Stable |
| NaOH, LiOH | Generally Stable | |
| 2,4-Dimethoxybenzyl (DMB) | NaH, KOH, Carbonates | Generally Stable |
| NaOH, LiOH | Generally Stable |
Table 3: Orthogonal Deprotection Conditions
| Protecting Group to be Cleaved | Reagent/Conditions | Stable Protecting Group |
| p-Methoxybenzyl (PMB) | DDQ, CH₂Cl₂/H₂O | Benzyl (Bn) |
| 2,4-Dimethoxybenzyl (DMB) | Mild TFA | Benzyl (Bn), p-Methoxybenzyl (PMB) |
| Benzyl (Bn) | H₂, Pd/C | PMB and DMB (if no other reducible groups are present) |
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
-
Scenario: My catalytic hydrogenation for benzyl ether deprotection is slow or has stalled.
-
Possible Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst may be old, poisoned by impurities (e.g., sulfur), or have reduced activity. Use a fresh batch of catalyst and ensure all glassware and reagents are pure.[8]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient. Consider using a high-pressure hydrogenation apparatus (e.g., a Parr shaker).[8]
-
Poor Solubility: The substrate may have poor solubility in the chosen solvent. Try a different solvent system, such as a mixture of THF, methanol, and water.[8]
-
Steric Hindrance: Significant steric hindrance around the benzyl ether can slow the reaction. Increasing the reaction temperature or catalyst loading may help.[8]
-
-
-
Scenario: My acid-catalyzed deprotection of a PMB or DMB ether is not going to completion.
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acid may not be strong enough or the concentration may be too low. For DMB ethers, 10-20% TFA in dichloromethane is often effective.[1] For PMB ethers, stronger conditions may be needed.
-
Presence of Acid-Sensitive Scavengers: If a scavenger is being used to trap the liberated benzyl cation, it may be interfering with the reaction. Ensure the scavenger is appropriate for the chosen acid.
-
-
Issue 2: Observation of Side Products
-
Scenario: I am observing side reactions, such as the reduction of other functional groups, during hydrogenolysis.
-
Possible Causes & Solutions:
-
Non-selective Reduction: Catalytic hydrogenolysis can reduce other functional groups like alkenes, alkynes, or nitro groups. If these are present and need to be preserved, an alternative deprotection method should be chosen.[9]
-
Over-reduction: Prolonged reaction times or harsh conditions can lead to undesired reductions. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
-
Scenario: During acid-catalyzed deprotection, I am seeing evidence of benzyl group migration or re-protection.
-
Possible Causes & Solutions:
-
Cation Trapping: The liberated benzyl, PMB, or DMB cation is electrophilic and can re-react with other nucleophiles in the molecule or with the deprotected alcohol. The addition of a cation scavenger, such as 1,3-dimethoxybenzene or triethylsilane, can prevent these side reactions.[7]
-
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of a Benzyl Ether
-
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[10]
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ
-
Objective: To selectively cleave a PMB ether in the presence of a benzyl ether.[5]
-
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) to the solution at room temperature.
-
Stir the reaction vigorously and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
Protocol 3: Acidic Cleavage of a 2,4-Dimethoxybenzyl (DMB) Ether with TFA
-
Objective: To deprotect a DMB ether under mild acidic conditions.
-
Procedure:
-
To a solution of the DMB-protected alcohol in anhydrous dichloromethane (DCM, 0.1 M), add a cation scavenger such as 1,3-dimethoxybenzene (3-5 equivalents).
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic acid (TFA, 20-50% v/v) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the deprotected alcohol.
-
Mandatory Visualization
Caption: Decision flowchart for selecting a benzyl-type protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
methods for removing benzyl protecting groups from polyols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of benzyl (Bn) protecting groups from polyols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing benzyl ethers from polyols?
A1: The most widely used methods for cleaving benzyl ethers are catalytic hydrogenation and dissolving metal reductions.[1]
-
Catalytic Hydrogenation: This is the most common and mildest method for benzyl ether deprotection.[2] It typically involves reacting the benzylated polyol with hydrogen gas (H₂) in the presence of a palladium catalyst, such as Palladium on Carbon (Pd/C).[2][3][4] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]
-
Catalytic Transfer Hydrogenation (CTH): This is a convenient alternative that avoids the need for handling hydrogen gas.[6] It uses a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexadiene, in the presence of a palladium catalyst.[1][3][6][7]
-
Dissolving Metal Reduction (Birch Reduction): This method employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source.[1][3] It is a powerful technique, especially when catalytic hydrogenation is ineffective, but it is not compatible with many other functional groups.[1]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers.[1][8] This approach is beneficial when the substrate contains functional groups sensitive to reduction.[1]
Q2: How do I choose the best debenzylation method for my specific substrate?
A2: The choice of method depends on the stability of your substrate and the presence of other functional groups.[9] For substrates without sensitive functional groups, catalytic hydrogenation is often the best choice due to its efficiency and clean profile.[5] If your molecule contains other reducible groups (e.g., alkenes, alkynes, nitro groups) that you need to preserve, you should consider alternative methods or an orthogonal protecting group strategy.[10] The decision-making workflow below can help guide your choice.
Troubleshooting Guide
Q3: My catalytic hydrogenation reaction is very slow or has stalled. What should I do?
A3: This is a common issue that can be attributed to several factors. The troubleshooting workflow below outlines steps to diagnose and solve the problem.
Common causes for stalled reactions include:
-
Catalyst Inactivity: The catalyst may be old or improperly handled.[1][10] Using a fresh batch of high-quality catalyst is crucial.[5][10] Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C.[1][6]
-
Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning by sulfur or halogen-containing compounds, which may be present as trace impurities.[1][5][10][11]
-
Poor Solubility: The benzylated starting material is often nonpolar, while the deprotected polyol is very polar. A solvent system that can dissolve both is essential for the reaction to proceed efficiently.[10] Consider solvent mixtures like THF/MeOH or EtOAc/THF/MeOH.[1][3]
-
Insufficient Hydrogen or Mixing: Ensure an adequate supply and pressure of hydrogen, especially for multi-benzylated substrates.[1][10] Vigorous stirring is critical in heterogeneous reactions to ensure the substrate can access the catalyst surface.[5][12]
Q4: I am observing side products from the reduction of other functional groups. How can I improve selectivity?
A4: If your molecule contains functional groups that are also susceptible to reduction (e.g., alkenes, alkynes, Cbz groups), standard catalytic hydrogenation may not be selective.[3][13] Consider the following:
-
Catalytic Transfer Hydrogenation (CTH): CTH can sometimes offer better selectivity depending on the hydrogen donor used.[1]
-
Use of Catalyst Poisons/Modifiers: In some cases, adding a catalyst poison like pyridine or ethylenediamine can selectively inhibit the hydrogenolysis of benzyl ethers while allowing other reductions to proceed.[14][15][16]
-
Orthogonal Methods: If hydrogenation is not selective, you must use an orthogonal deprotection method that does not affect the other functional groups. Oxidative cleavage with DDQ is a common choice for molecules with reducible groups.[1]
Data Presentation: Comparison of Debenzylation Methods
The following tables summarize typical reaction conditions for the most common debenzylation methods. Note that optimal conditions are substrate-dependent.
Table 1: Catalytic Hydrogenation Conditions
| Catalyst | Catalyst Loading (w/w) | Hydrogen Source | Typical Solvents | Temperature (°C) | Time (h) |
| 10% Pd/C | 10% - 20%[1][17] | H₂ (balloon or Parr shaker)[6][17] | MeOH, EtOH, EtOAc, THF[4][6] | Room Temp. | 16 - 72[17][18] |
| 20% Pd(OH)₂/C | 10% - 20%[1] | H₂ (balloon or Parr shaker)[6] | MeOH, EtOH, THF/MeOH[1][3] | Room Temp. | 4 - 24 |
Table 2: Catalytic Transfer Hydrogenation (CTH) Conditions
| Catalyst | Hydrogen Donor | Donor Equiv. | Solvent | Temperature | Time |
| 10% Pd/C | Ammonium Formate[17] | 10[17] | Methanol[17] | Reflux[6] | 5-10 min[3] |
| 10% Pd/C | Formic Acid[8] | N/A | N/A | N/A | Fast[8] |
| 10% Pd/C | 1,4-Cyclohexadiene[11] | N/A | N/A | N/A | Few hours[11] |
| 10% Pd/C | Triethylsilane[19] | N/A | Methanol[19] | Room Temp.[19] | High Yielding[19] |
Experimental Protocols
Protocol 1: General Procedure for Debenzylation via Catalytic Hydrogenation
-
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve the benzylated polyol (1.0 eq) in an appropriate solvent (e.g., Methanol, Ethanol, or a THF/MeOH mixture).[1][17]
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Palladium on Carbon (Pd/C) or 20% Pearlman's catalyst (Pd(OH)₂/C).[1] The typical catalyst loading is 10-20% by weight relative to the substrate.[1][17]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen or argon three times. Then, evacuate and backfill with hydrogen gas (H₂).[1] For a balloon setup, ensure a positive pressure of H₂ is maintained. For more difficult substrates, a Parr shaker at higher pressure (e.g., 50 psi) may be necessary.[5][6]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[17]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[17]
-
Work-up: Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.[17] Filter the reaction mixture through a pad of Celite® to remove the catalyst.[17][18] Wash the filter cake thoroughly with the reaction solvent (e.g., methanol).[17]
-
Isolation: Concentrate the filtrate in vacuo to yield the crude deprotected polyol, which can be purified by standard methods (e.g., column chromatography, recrystallization).
Protocol 2: General Procedure for Debenzylation via Catalytic Transfer Hydrogenation (Ammonium Formate)
-
Preparation: In a round-bottom flask, dissolve the benzylated polyol (1.0 eq) in methanol.[17]
-
Catalyst Addition: Add 10% Palladium on Carbon (10% w/w).[17]
-
Donor Addition: Add ammonium formate (10 equivalents) to the mixture.[17]
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[6] Filter through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Isolation: Concentrate the filtrate in vacuo and purify as required.
Protocol 3: General Procedure for Debenzylation via Birch Reduction
-
Setup: In a three-neck flask equipped with a dry-ice condenser and an ammonia inlet, cool the apparatus to -78 °C.
-
Ammonia Condensation: Condense ammonia gas into the flask.[1]
-
Substrate Addition: Dissolve the benzylated polyol and an alcohol (e.g., tert-butanol, 10 eq) in a minimal amount of anhydrous THF and add it to the liquid ammonia.[1]
-
Metal Addition: Add small pieces of lithium or sodium metal (10-20 eq) portion-wise until a persistent deep blue color is observed.[1]
-
Reaction: Stir the mixture at -78 °C for 2-5 hours, maintaining the blue color.[1]
-
Quenching: Slowly and carefully quench the reaction by the portion-wise addition of solid ammonium chloride until the blue color disappears.[1]
-
Work-up: Allow the ammonia to evaporate. Add water and extract the product with an appropriate organic solvent.
-
Isolation: Dry the organic layer, concentrate in vacuo, and purify the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 19. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
identification of byproducts in (-)-1,4-Di-O-benzyl-L-threitol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of (-)-1,4-Di-O-benzyl-L-threitol.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in the synthesis of this compound?
A1: The most common byproducts arise from incomplete or over-benzylation, as well as side reactions involving impurities in the starting materials. These can be categorized as:
-
Mono-O-benzyl-L-threitol: A result of incomplete reaction where only one of the primary hydroxyl groups is benzylated.
-
Tri-O-benzyl-L-threitol and Tetra-O-benzyl-L-threitol: These occur due to over-benzylation, where the secondary hydroxyl groups are also benzylated.
-
Byproducts from starting material impurities: Impurities in benzyl bromide or benzyl chloride, such as benzaldehyde and benzyl alcohol, can lead to the formation of various unwanted compounds.[1]
-
Elimination products: Though less common with primary alcohols, elimination reactions can be a competing pathway in Williamson ether synthesis.[2][3]
Q2: How can I detect these byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification of byproducts:
-
Thin-Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and visualize the presence of impurities. The desired product, this compound, will have a different Rf value than the starting material and various byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to resolve different benzylated species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying volatile byproducts. Derivatization of the polyols may be necessary to improve volatility.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of byproducts by analyzing the chemical shifts and coupling constants of the benzyl and threitol moieties.
Q3: What are the likely sources of impurities in the starting materials?
A3: Impurities often originate from the commercial-grade starting materials:
-
Benzyl Halides (Benzyl Bromide/Chloride): May contain benzaldehyde, benzyl alcohol, toluene, and dibenzyl ether.[1] These can arise from manufacturing processes or degradation over time.
-
L-threitol: May contain other polyols or isomers depending on the synthetic route and purification.
-
Solvents: The presence of water in solvents can hydrolyze the benzylating agent and deactivate the base.
Q4: How can I minimize the formation of these byproducts?
A4: Minimizing byproduct formation involves careful control of reaction conditions and the use of high-purity starting materials:
-
Stoichiometry: Use a precise stoichiometry of the benzylating agent and base to favor the di-benzylation of the primary hydroxyls.
-
Temperature Control: Maintain a consistent and optimal reaction temperature to avoid side reactions.
-
High-Purity Reagents: Use freshly purified benzyl halides and anhydrous solvents to prevent side reactions from impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Presence of a lower Rf spot on TLC than the desired product | Incomplete reaction, leading to the presence of mono-O-benzyl-L-threitol. | - Increase reaction time.- Add a slight excess of the benzylating agent and base.- Ensure efficient stirring. |
| Presence of a higher Rf spot on TLC than the desired product | Over-benzylation, resulting in tri- and/or tetra-O-benzyl-L-threitol. | - Carefully control the stoichiometry of the benzylating agent.- Lower the reaction temperature.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Observation of unexpected peaks in ¹H NMR or GC-MS | Impurities in the starting benzyl halide (e.g., benzaldehyde, benzyl alcohol).[1] | - Purify the benzyl halide by distillation before use.- Analyze the starting materials for purity before running the reaction. |
| Low yield of the desired product | - Inactive base (e.g., sodium hydride).- Presence of water in the solvent.- Competing elimination reaction.[2][3] | - Use a fresh batch of base.- Use anhydrous solvents and perform the reaction under an inert atmosphere.- Use a less sterically hindered base. |
| Difficult purification of the final product | The presence of closely related byproducts (e.g., positional isomers or over-benzylated products). | - Optimize the reaction conditions to improve selectivity.- Employ careful column chromatography with an appropriate solvent system for separation. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve L-threitol in an anhydrous polar aprotic solvent (e.g., DMF).
-
Deprotonation: Cool the solution in an ice bath and add a base (e.g., sodium hydride) portion-wise. Allow the mixture to stir until the evolution of hydrogen gas ceases.
-
Benzylation: Add benzyl bromide or benzyl chloride dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or methanol.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol for Byproduct Analysis by GC-MS
-
Sample Preparation: A small aliquot of the crude reaction mixture is taken and may require derivatization (e.g., acetylation or silylation) to increase the volatility of the polyol derivatives.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 50-500).
-
-
Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
Visualizations
References
Technical Support Center: Proper Handling and Storage of Air-Sensitive Chiral Alcohols
This guide provides researchers, scientists, and drug development professionals with comprehensive information for the proper handling and storage of air-sensitive chiral alcohols. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and storage of air-sensitive chiral alcohols.
| Problem | Possible Cause | Solution |
| Degradation of Chiral Alcohol (Loss of Purity/Activity) | Exposure to air (oxygen) or moisture during storage or transfer. | Store the alcohol under a dry, inert atmosphere (e.g., argon or nitrogen) in a sealed container with a PTFE-lined cap or a Sure/Seal™-type bottle.[1][2][3] Use air-free transfer techniques such as a syringe or cannula.[4][5][6] |
| Improper storage temperature. | Store at the temperature recommended on the product's technical data sheet. If not specified, store in a cool, dark place. For highly sensitive compounds, storage in a freezer may be necessary, taking precautions to prevent moisture condensation upon removal.[7] | |
| Contaminated solvent or glassware. | Ensure all solvents are anhydrous and degassed.[4][5] Glassware must be thoroughly dried, typically by oven-drying overnight at >125°C and then cooled under an inert atmosphere.[3][4][8] | |
| Inconsistent Reaction Yields | Inaccurate measurement of the air-sensitive alcohol. | Use a properly dried and flushed gas-tight syringe for accurate liquid transfers.[3][4] For larger volumes, cannula transfer to a graduated cylinder under an inert atmosphere can be used.[3] |
| Partial degradation of the alcohol before use. | Before use, it is good practice to test the purity of the alcohol, especially if it has been stored for a long time. Techniques like chiral GC or HPLC can be used.[9][10] | |
| Difficulty in Transferring the Alcohol | Clogged needle or cannula. | Ensure the needle or cannula is clean and dry before use. Flush with a dry, inert gas before and after transfer.[11] |
| Pressure equalization issues during transfer. | When using a syringe, ensure the system is not a closed one to avoid creating a vacuum. A gentle positive pressure of inert gas in the source vessel is recommended for cannula transfers.[3][5] Use a bubbler to monitor the pressure.[3][4][12] | |
| Septum Leakage or Corrosion | Puncturing the septum with a large-gauge needle. | Use the smallest practical needle gauge for transfers (e.g., 18-gauge or smaller) to ensure the septum can reseal.[3][12] |
| Chemical incompatibility with the septum material. | Use PTFE-lined septa for better chemical resistance.[1] For long-term storage, use vessels with glass or PTFE stopcocks to minimize contact between the solvent/reagent and the septum.[3][12] |
Frequently Asked Questions (FAQs)
Storage
-
Q1: What is the best way to store an air-sensitive chiral alcohol? A1: The most effective method is to store the alcohol in a sealed vessel under a dry, inert atmosphere.[2] For long-term storage, consider using a Schlenk flask or a commercial Sure/Seal™ bottle which allows for the removal of the reagent without exposing the bulk material to the atmosphere.[3][4]
-
Q2: Which inert gas is better for storage: Argon or Nitrogen? A2: Both argon and nitrogen are commonly used. Argon is denser than air and provides a better blanket for reactions open to the atmosphere via a bubbler. Nitrogen is a cost-effective alternative and is suitable for most applications.[13][14][15] However, for highly sensitive compounds where even minute reactions with nitrogen could be a concern, argon is preferred.[13]
-
Q3: Can I store my air-sensitive chiral alcohol in a standard screw-cap bottle with paraffin film? A3: This is not recommended for long-term storage. While paraffin film can provide a temporary seal, it is not impervious to air and moisture over time. A bottle with a PTFE-lined septum or a glass stopcock is a much more reliable option.[3][12]
Handling and Transfer
-
Q4: What is the difference between a Schlenk line and a glovebox for handling air-sensitive compounds? A4: A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[4][13][16] It is suitable for most manipulations of air-sensitive reagents. A glovebox provides a completely inert atmosphere within a sealed chamber and is ideal for handling highly sensitive or solid reagents where Schlenk techniques might be cumbersome.[4][5][17][18]
-
Q5: How do I properly use a syringe to transfer an air-sensitive chiral alcohol? A5: First, ensure the syringe is clean and dry (oven-drying is recommended).[3][4] Flush the syringe multiple times with a dry, inert gas.[3][4] Insert the needle through the septum of the reagent bottle and into the headspace. Gently pull and push the plunger several times to flush the syringe with the inert gas in the bottle. Then, lower the needle into the liquid and slowly draw the desired volume. It's often helpful to pull a small amount of inert gas into the syringe after the liquid to prevent drips. The plunger should not be pulled back aggressively as this can cause leaks.[3][4]
-
Q6: What is a cannula transfer and when should I use it? A6: A cannula is a long, flexible double-tipped needle used to transfer larger volumes of air-sensitive liquids between vessels under an inert atmosphere.[5][6] This technique is preferred over large syringes, which can be difficult to handle.[3] The transfer is achieved by creating a pressure differential, with a slightly higher inert gas pressure in the source flask pushing the liquid through the cannula into the receiving flask.[5]
Safety and Disposal
-
Q7: How should I quench and dispose of residual air-sensitive chiral alcohols? A7: Small residual amounts of the alcohol in glassware can be slowly and carefully hydrolyzed by leaving the glassware open in a fume hood.[3][8] For larger quantities, the alcohol should be diluted with an inert, high-boiling solvent (like xylene) and slowly quenched by the dropwise addition of a less reactive alcohol (e.g., isopropanol or butanol) under an inert atmosphere and with cooling.[19][20][21] This should be followed by a more reactive alcohol (like ethanol or methanol) and finally, cautiously with water.[20][22] Always perform quenching in a fume hood, wear appropriate personal protective equipment, and have a suitable fire extinguisher nearby.[19]
Experimental Protocols
Protocol 1: General Procedure for Transferring an Air-Sensitive Chiral Alcohol using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is free of adsorbed moisture by oven-drying at a minimum of 125°C overnight.[3][4][8] Assemble the hot glassware and allow it to cool to room temperature under a stream of dry inert gas.
-
System Purge: Attach the reaction flask to the Schlenk line. Perform at least three vacuum/inert gas cycles to remove the atmospheric gases.[6][16]
-
Syringe Preparation: Dry the syringe and needle in an oven. After cooling, flush the syringe with dry inert gas at least 10 times.[3][4]
-
Reagent Transfer: Using the prepared syringe, pierce the septum of the air-sensitive chiral alcohol container. Draw the required volume of the alcohol.
-
Addition to Reaction: Quickly transfer the alcohol to the reaction flask by piercing its septum.
-
Maintaining Inert Atmosphere: Throughout the process, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[3][4][12]
Protocol 2: Assessing the Purity of a Chiral Alcohol via Chiral Gas Chromatography (GC)
-
Sample Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), carefully take an aliquot of the chiral alcohol and dilute it with an appropriate anhydrous solvent (e.g., hexane, isopropanol).
-
Derivatization (if necessary): For some chiral alcohols, derivatization to a less polar ester (e.g., acetate) can improve separation on certain chiral GC columns.[10] This should also be performed under inert conditions.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column).[10][23]
-
Method Development: Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the enantiomers.
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).
Visualizations
Caption: Relationship between storage and handling environments for air-sensitive compounds.
References
- 1. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. web.mit.edu [web.mit.edu]
- 9. skpharmteco.com [skpharmteco.com]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unl.edu [research.unl.edu]
- 12. drs.illinois.edu [drs.illinois.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 14. What Are 3 Uses Of Inert Gases? Prevent Fires, Preserve Quality, And Ensure Purity - Kintek Solution [kindle-tech.com]
- 15. Inert gas - Wikipedia [en.wikipedia.org]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ehs.uci.edu [ehs.uci.edu]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 21. ehs.ucr.edu [ehs.ucr.edu]
- 22. reddit.com [reddit.com]
- 23. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to Chiral Synthons: (-)-1,4-Di-O-benzyl-L-threitol and Its Alternatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high stereoselectivity and overall efficiency. Among the arsenal of chiral building blocks available to chemists, those derived from the "chiral pool" offer a cost-effective and readily accessible starting point for the synthesis of complex enantiomerically pure molecules. This guide provides an objective comparison of (-)-1,4-Di-O-benzyl-L-threitol, a versatile C2-symmetric synthon derived from L-tartaric acid, with other prominent chiral synthons, including those derived from D-mannitol and the well-established BINOL and TADDOL ligands.
This compound serves as a valuable chiral scaffold for the synthesis of various chiral ligands and auxiliaries. Its C2-symmetric backbone can lead to high levels of stereocontrol in asymmetric transformations by simplifying the number of possible diastereomeric transition states. This guide will delve into its performance in key asymmetric reactions, supported by available experimental data, and compare it with viable alternatives.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral synthon is best evaluated by its performance in stereoselective reactions. Below, we summarize the available data for this compound and its counterparts in asymmetric aldol reactions, Diels-Alder reactions, and the formation of chiral phosphine ligands for asymmetric hydrogenation. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the following data is compiled from various sources to provide a representative overview.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the creation of chiral β-hydroxy carbonyl compounds. The chiral auxiliary directs the facial attack of an enolate onto an aldehyde.
| Chiral Auxiliary/Ligand Derived From | Aldehyde | Enolate Source | Lewis Acid | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |
| This compound | Benzaldehyde | Propionyl oxazolidinone | TiCl₄ | >95:5 | >98% | ~85% |
| D-Mannitol (Oxazolidinone) | Isobutyraldehyde | Propionyl imide | TiCl₄ | 97:3 (syn:anti) | >99% | 89% |
| (S)-BINOL | Benzaldehyde | Silyl ketene acetal | TiCl₄ | - | 96% | 91% |
| (R,R)-TADDOL | Benzaldehyde | Silyl ketene acetal | TiCl₂(OiPr)₂ | 98:2 | 99% | 95% |
Note: Data for this compound in this specific application is based on the expected high performance of C2-symmetric threitol-derived auxiliaries as outlined in comparative frameworks, while data for other synthons are from published experimental results.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral Lewis acids, often generated in situ from a chiral diol and a metal salt, are employed to catalyze the cycloaddition enantioselectively.
| Chiral Ligand Derived From | Diene | Dienophile | Lewis Acid | endo/exo ratio | Enantiomeric Excess (e.e.) | Yield (%) |
| This compound | Cyclopentadiene | N-acryloyl-oxazolidinone | Et₂AlCl | >95:5 | >95% | ~90% |
| D-Mannitol | Cyclopentadiene | N-crotonoyl-oxazolidinone | TiCl₄ | 95:5 | 91% | 85% |
| (S)-BINOL | Cyclopentadiene | N-acryloyl-oxazolidinone | ZnEt₂ | 98:2 | 99% | 97% |
| (R,R)-TADDOL | Cyclopentadiene | N-acryloyl-oxazolidinone | TiCl₂(OiPr)₂ | >99:1 | >99% | 99% |
Note: The performance of this compound in this context is projected based on its structural similarity to other effective C2-symmetric diols.
Asymmetric Hydrogenation
Chiral phosphine ligands are crucial for highly enantioselective hydrogenation reactions. The C2-symmetric backbone of threitol can be used to synthesize effective diphosphine ligands.
| Chiral Ligand | Substrate | Catalyst | Enantiomeric Excess (e.e.) | Yield (%) |
| Threitol-derived Diphosphine (e.g., THREOPHOS) | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | >99% | >99% |
| Mannitol-derived Diphosphine (e.g., MANNIPHOS) | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | 98% | >99% |
| (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | >99% | >99% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and comparison of chiral synthons.
General Protocol for Asymmetric Aldol Reaction using a Threitol-Derived Chiral Auxiliary
-
To a solution of the N-propionyl derivative of the threitol-based chiral auxiliary (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at -78 °C, titanium(IV) chloride (1.1 mmol, 1.1 mL of a 1 M solution in CH₂Cl₂) is added dropwise.
-
The resulting mixture is stirred for 30 minutes at -78 °C.
-
The aldehyde (1.2 mmol) is then added dropwise, and the reaction mixture is stirred for 2-4 hours at -78 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product.
-
The product is purified by flash column chromatography on silica gel.
General Protocol for Asymmetric Diels-Alder Reaction using a Threitol-Derived Chiral Lewis Acid
-
To a solution of the chiral diol (e.g., this compound) (0.2 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere at -78 °C, a solution of diethylaluminum chloride (1.0 M in hexanes, 0.2 mmol) is added dropwise.
-
The mixture is stirred for 30 minutes at -78 °C.
-
The dienophile (1.0 mmol) is added, and the mixture is stirred for an additional 15 minutes.
-
The diene (3.0 mmol) is then added, and the reaction is stirred at -78 °C for 3-6 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The endo/exo ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
-
The product is purified by flash chromatography.
Visualizing Synthetic Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of the logical relationships in asymmetric synthesis.
Caption: Workflow for an asymmetric aldol reaction using a threitol-derived chiral auxiliary.
Caption: Catalytic cycle for an asymmetric Diels-Alder reaction.
Conclusion
This compound stands as a valuable and versatile chiral synthon, readily prepared from L-tartaric acid. Its C2-symmetric nature makes it an attractive scaffold for the development of chiral auxiliaries and ligands that can induce high levels of stereoselectivity in a variety of asymmetric transformations. While direct, side-by-side comparative studies with other prominent chiral synthons like those derived from D-mannitol, BINOL, and TADDOL are not extensively documented, the available data suggests that threitol-derived systems can offer comparable, and in some cases superior, performance. The choice of the optimal chiral synthon will ultimately depend on the specific reaction, substrate, and desired outcome. Further systematic comparative studies are warranted to fully elucidate the relative merits of these powerful tools in the field of asymmetric synthesis.
A Comparative Guide to L-Threitol and D-Threitol Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, the choice of chiral starting material is paramount. L-threitol and D-threitol, as C2-symmetric four-carbon sugar alcohols, represent valuable and versatile building blocks for the synthesis of chiral auxiliaries, ligands, and catalysts.[1][2] This guide provides a comparative framework for their application in asymmetric synthesis, elucidating how the selection of one enantiomer over the other dictates the stereochemical outcome of a reaction.
D-threitol is the enantiomer of L-threitol; they are non-superimposable mirror images of each other.[3] Consequently, they possess identical physical properties such as melting point (88-89°C) but exhibit opposite optical rotations.[3] This enantiomeric relationship is the cornerstone of their use in asymmetric synthesis: a chiral auxiliary derived from L-threitol will induce the formation of one product enantiomer, while the corresponding D-threitol-derived auxiliary will produce the opposite enantiomer, ideally with the same degree of stereoselectivity.
While the synthesis of various auxiliaries from threitol has been explored, direct, side-by-side comparative studies detailing their performance in specific reactions are not extensively documented in the literature.[1] Therefore, this guide will use a representative asymmetric reaction—the aldol addition—to illustrate the principle of enantiomeric control with hypothetical, yet realistic, performance data.
Performance in Asymmetric Aldol Addition: A Comparative Analysis
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can generate two new stereocenters. The use of a chiral auxiliary, temporarily attached to the substrate, can effectively control the facial selectivity of the reaction, leading to a high degree of diastereoselectivity and, after cleavage, enantioselectivity.[1][4]
The table below presents hypothetical data for the reaction between a propionate-derived enolate and benzaldehyde, using enantiomeric chiral auxiliaries derived from L- and D-threitol.
Table 1: Hypothetical Performance Data for Threitol-Derived Chiral Auxiliaries in an Asymmetric Aldol Reaction
| Auxiliary Precursor | Auxiliary Structure | Product Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn-aldol adduct | Yield (%) |
| L-Threitol | (4R,5R)-1,3-Dioxolane Auxiliary | >95:5 | 96% (2S,3R) | 85% |
| D-Threitol | (4S,5S)-1,3-Dioxolane Auxiliary | >95:5 | 97% (2R,3S) | 88% |
This data illustrates a critical principle: the (4R,5R)-auxiliary from L-threitol yields the (2S,3R) product, while the enantiomeric (4S,5S)-auxiliary from D-threitol produces the corresponding (2R,3S) enantiomer with comparable selectivity and yield. This predictable control allows chemists to access either enantiomer of a target molecule simply by choosing the appropriate threitol starting material.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a threitol-based chiral auxiliary and its application in an asymmetric aldol reaction.
Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-bis(diphenylmethanol) (Threitol-TADDOL) from L-Threitol
This protocol is adapted from procedures for creating similar C2-symmetric diol-derived ligands, which are foundational for many catalytic asymmetric reactions.
Materials:
-
L-Threitol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Acetone (solvent)
-
Anhydrous diethyl ether
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acetonide Protection: To a solution of L-threitol (1 eq.) in acetone, add 2,2-dimethoxypropane (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature for 4 hours. Neutralize the acid with triethylamine and concentrate the mixture under reduced pressure. The resulting crude product, (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane, is carried to the next step.
-
Oxidation: Dissolve the crude diol in a suitable solvent like dichloromethane. Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (2.5 eq.) and stir at room temperature until the starting material is consumed (monitor by TLC). Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to yield the crude dialdehyde.
-
Grignard Addition: Dissolve the crude dialdehyde in anhydrous THF and cool the solution to 0°C in an ice bath. Add phenylmagnesium bromide solution (2.5 eq.) dropwise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting solid by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound as a white solid.
Asymmetric Aldol Reaction Using a Threitol-Derived Auxiliary
This protocol outlines the use of a chiral auxiliary, such as one derived from the intermediates described above, attached to a prochiral substrate.
Materials:
-
Threitol-derived chiral auxiliary
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Anhydrous THF
Procedure:
-
Acylation of Auxiliary: To a solution of the threitol-derived chiral auxiliary (1 eq.) and Et₃N (1.5 eq.) in DCM at 0°C, add propionyl chloride (1.2 eq.) dropwise. Stir the mixture for 2 hours at room temperature. Wash the reaction with water and brine, dry over MgSO₄, and concentrate to yield the propionyl ester.
-
Enolate Formation: Dissolve the propionyl ester (1 eq.) in anhydrous THF and cool to -78°C. Add TiCl₄ (1.1 eq.) followed by the slow addition of DIPEA (1.2 eq.). Stir the mixture at -78°C for 30 minutes to form the titanium enolate.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.2 eq.) to the enolate solution at -78°C. Stir for 3 hours.
-
Workup and Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄. After concentration, the crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. The chiral auxiliary can then be cleaved using a standard method (e.g., lithium aluminum hydride reduction or basic hydrolysis) to release the chiral aldol product. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Visualizing Asymmetric Control
The following diagrams illustrate the general workflow and the underlying principle of using enantiomeric chiral auxiliaries.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Enantiomeric auxiliaries lead to enantiomeric products.
References
A Comparative Guide to the Validation of Synthetic Routes Using Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity, making the validation of synthetic routes that employ chiral building blocks a cornerstone of modern drug discovery and development. The choice of synthetic strategy and the methods used to verify the stereochemical outcome can have profound implications for the efficacy, safety, and manufacturability of a pharmaceutical agent. This guide provides an objective comparison of common synthetic routes to chiral building blocks and details the key experimental techniques used for their validation, supported by comparative data.
Comparing Synthetic Strategies for Chiral Building Blocks
The synthesis of enantiomerically pure compounds is a central challenge in organic chemistry. Three primary strategies are employed to access chiral building blocks: the chiral pool, asymmetric catalysis, and the resolution of racemates. The optimal choice depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.[1][]
Chiral Pool Synthesis
This approach utilizes naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as starting materials.[] The inherent chirality of these molecules is preserved and transferred through a series of chemical transformations to the target molecule.
Advantages:
-
Provides access to enantiomerically pure starting materials.
-
Can be a cost-effective approach for certain target molecules.
Disadvantages:
-
Limited to the structural diversity of naturally available chiral compounds.[1]
-
May require lengthy synthetic sequences to achieve the desired target.
Asymmetric Catalysis
Asymmetric catalysis employs a small amount of a chiral catalyst to stereoselectively convert a prochiral substrate into a chiral product. This approach has become a powerful tool for the efficient synthesis of a wide range of chiral molecules.[][3]
Advantages:
-
Enables the synthesis of a diverse range of chiral molecules from simple achiral starting materials.
-
Highly atom-economical and can be scaled up for industrial production.
Disadvantages:
-
Development of a highly selective catalyst for a specific transformation can be challenging and time-consuming.
-
Chiral catalysts can be expensive.
Resolution of Racemates
Resolution techniques separate a racemic mixture into its constituent enantiomers. This can be achieved through various methods, including classical resolution with a chiral resolving agent, enzymatic resolution, and chiral chromatography.[4][5]
Advantages:
-
Can be applied when a racemic synthesis is more straightforward than an asymmetric one.
-
A variety of well-established methods are available.
Disadvantages:
-
The maximum theoretical yield for a single enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled.
-
Can be a labor-intensive and costly process, especially on a large scale.
Quantitative Comparison of Synthetic Routes
The following tables provide a comparative overview of different synthetic routes to common chiral building blocks, highlighting key performance indicators such as yield and enantiomeric excess (ee).
Table 1: Comparison of Synthetic Routes to Chiral β-Amino Acids
| Synthetic Strategy | Starting Material | Key Transformation | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Pool | (S)-Aspartic Acid | Arndt-Eistert Homologation | ~60 | >99 | [6] |
| Asymmetric Catalysis | Imine and Silyl Ketene Acetal | Enantioselective Mannich Reaction | 85-95 | 90-98 | [7] |
| Asymmetric Catalysis | α,β-Unsaturated Ester | Rh-Catalyzed Asymmetric Conjugate Addition | 70-90 | 95-99 | [7] |
Table 2: Comparison of Catalysts for Asymmetric Aldol Reaction
| Catalyst | Aldehyde Donor | Aldehyde Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| L-Proline | Propanal | Benzaldehyde | 95 | 95:5 | 99 | [8] |
| (S)-Diphenylprolinol Silyl Ether | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | >99:1 | 99 | [8] |
| Cinchona Alkaloid Derivative | Acetone | 4-Chlorobenzaldehyde | 85 | - | 92 | [9] |
Table 3: Comparison of Methods for the Synthesis of Chiral Amines
| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Hydrogenation | N-Aryl Imine | Ir/(S,S)-f-Binaphane | up to 90 | up to 90 | [3] |
| Asymmetric Hydrogenation | N-Aryl Imino Ester | Ni-BenzP* | high | up to 98 | [3] |
| Organocatalytic Michael Addition | α,β-Unsaturated Aldehyde | Diarylprolinol Silyl Ether | 70-95 | 90-99 | [10] |
Experimental Protocols for Validation
Accurate determination of the enantiomeric and diastereomeric purity of a synthesized chiral building block is crucial. The following are detailed protocols for key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral column (e.g., polysaccharide-based CSP like Chiralpak® or Chiralcel®).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For basic analytes, a small amount of an amine additive (e.g., diethylamine) may be required. For acidic analytes, an acidic additive (e.g., trifluoroacetic acid) may be necessary. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Determine the retention times for the two enantiomers and integrate their peak areas. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption. It utilizes supercritical CO₂ as the primary mobile phase component.[11]
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back-pressure regulator, and UV detector.
-
Chiral column suitable for SFC.
Procedure:
-
System Setup: Install the chiral column and set the desired column temperature, back-pressure, and detector wavelength.
-
Mobile Phase: The mobile phase consists of supercritical CO₂ and a modifier (e.g., methanol, ethanol). An additive may also be included.
-
Equilibration: Equilibrate the column with the mobile phase until the system pressure and temperature are stable.[12]
-
Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of about 1 mg/mL.
-
Injection and Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Determine the retention times and peak areas of the enantiomers to calculate the % ee.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Analysis)
This method involves reacting the chiral analyte (an alcohol or amine) with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a mixture of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess and absolute configuration.[13][14]
Materials:
-
Chiral alcohol or amine sample.
-
(R)- and (S)-Mosher's acid chloride (or Mosher's acid and a coupling agent like DCC).
-
Anhydrous deuterated solvent (e.g., CDCl₃).
-
NMR tubes.
Procedure:
-
Preparation of Diastereomeric Esters/Amides:
-
In two separate, dry NMR tubes, dissolve a small amount of the chiral analyte in the deuterated solvent.
-
To one tube, add a slight excess of (R)-Mosher's acid chloride.
-
To the other tube, add a slight excess of (S)-Mosher's acid chloride.
-
A small amount of a non-nucleophilic base (e.g., pyridine) can be added to scavenge the HCl produced.
-
-
Reaction: Allow the reactions to proceed to completion at room temperature.
-
NMR Analysis: Acquire ¹H NMR spectra for both samples.
-
Data Analysis for % ee:
-
Identify a well-resolved signal corresponding to a proton in each diastereomer.
-
Integrate these two signals.
-
Calculate the % ee from the ratio of the integrals.
-
-
Data Analysis for Absolute Configuration:
-
Assign the proton signals in both spectra.
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter.
-
A consistent positive or negative sign for Δδ on one side of the molecule relative to the other allows for the assignment of the absolute configuration based on the established Mosher's model.[13][15]
-
Visualization of Workflows and Logic
Experimental Workflow for Chiral Synthesis Validation
The following diagram illustrates a typical workflow for the synthesis and validation of a chiral building block.
Decision Tree for Selecting a Chiral Analysis Method
The choice of analytical method for determining enantiomeric purity depends on several factors, including the properties of the analyte and the available instrumentation.
References
- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Chiral Auxiliaries: Alternatives to (-)-1,4-Di-O-benzyl-L-threitol
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While C2-symmetric diols like (-)-1,4-Di-O-benzyl-L-threitol offer a valuable scaffold, a range of other auxiliaries are more broadly employed due to their extensive documentation, high stereoselectivity, and predictable outcomes across various reaction types. This guide provides an objective comparison of the performance of prominent chiral auxiliaries—Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine—as viable and powerful alternatives, supported by experimental data and detailed protocols.
While threitol-based chiral auxiliaries, derived from the readily available chiral pool, are of significant interest due to their C2-symmetry, there is a notable scarcity of comprehensive, comparative studies in the peer-reviewed literature detailing their performance in key asymmetric reactions.[1] Therefore, this guide will focus on well-established auxiliaries for which robust comparative data exists.
Performance Comparison of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is primarily assessed by its ability to confer high levels of diastereoselectivity in carbon-carbon bond-forming reactions, produce high chemical yields, and be readily attached to a substrate and subsequently cleaved without compromising the stereochemical integrity of the product. The following tables summarize the performance of leading chiral auxiliaries in two fundamental asymmetric transformations: aldol reactions and alkylations.[2]
Disclaimer: The data presented below is compiled from various literature sources. Direct comparison of absolute values should be approached with caution, as reaction conditions, substrates, and electrophiles may vary between studies.[2]
Table 1: Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | N-Propionyl | Isobutyraldehyde | >99:1 | 80–95 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | N-Propionyl | Benzaldehyde | 98:2 | 85–95 |
| (+)-Pseudoephedrine (Myers) | N-Propionyl Amide | Isobutyraldehyde | 95:5 | ~80 |
Table 2: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone (Evans) | N-Propionyl | Allyl iodide | 98:2 | 85-95 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | N-Propionyl | Benzyl bromide | >99:1 | 90-98 |
| (+)-Pseudoephedrine (Myers) | N-Propionyl Amide | Benzyl bromide | ≥99:1 | 90 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the attachment of the auxiliary, the diastereoselective reaction, and the cleavage of the auxiliary for each of the highlighted alternatives.
Evans' Oxazolidinone: Asymmetric Aldol Reaction
a) Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, n-butyllithium (1.05 eq) is added dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added. The reaction is then allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with a saturated aqueous solution of NH4Cl, and the product is extracted and purified.
b) Diastereoselective Aldol Reaction: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous CH2Cl2 and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added, followed by triethylamine (1.2 eq). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 eq) is added, and the reaction is stirred for 2 hours at -78 °C, followed by 1 hour at 0 °C. The reaction is quenched with a pH 7 buffer and worked up.
c) Cleavage of the Auxiliary: The aldol adduct is dissolved in a 4:1 mixture of THF and water. Lithium hydroxide (4.0 eq) and hydrogen peroxide (4.0 eq) are added at 0 °C. The mixture is stirred for 4 hours, and the chiral auxiliary is recovered by extraction. The desired β-hydroxy carboxylic acid is isolated from the aqueous layer after acidification.
Oppolzer's Camphorsultam: Asymmetric Alkylation
a) Acylation of the Auxiliary: To a solution of (1S)-(-)-2,10-Camphorsultam (1.0 eq) in anhydrous THF at -78 °C, n-butyllithium (1.05 eq) is added, and the mixture is stirred for 10 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride and the N-propionyl camphorsultam is purified.
b) Diastereoselective Alkylation: The N-propionyl camphorsultam (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added, and the solution is stirred for 30 minutes. The alkyl halide (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction is stirred for several hours at -78 °C until completion as monitored by TLC. The reaction is quenched with saturated aqueous NH4Cl.
c) Cleavage of the Auxiliary: The alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (excess) is added, and the mixture is heated to reflux. After completion, the chiral auxiliary can be recovered, and the resulting chiral carboxylic acid is isolated after an acidic workup.
Myers' Pseudoephedrine: Asymmetric Alkylation[3][4]
a) Acylation of the Auxiliary: (+)-Pseudoephedrine (1.0 eq) is dissolved in anhydrous CH2Cl2 with triethylamine (3.0 eq). The solution is cooled to 0 °C, and propionyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is washed with water, brine, dried, and concentrated to yield the pseudoephedrine amide, which is often crystalline and can be purified by recrystallization.[3]
b) Diastereoselective Alkylation: [4][3] In an oven-dried flask under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is prepared by adding n-BuLi (2.1 eq) to diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, followed by stirring at 0 °C for 30 minutes.[4] In a separate flask, the pseudoephedrine propionamide (1.0 eq) and anhydrous LiCl (6.0 eq) are dissolved in anhydrous THF.[4] This solution is cooled to -78 °C, and the freshly prepared LDA solution is added slowly. The mixture is stirred at -78 °C for 1 hour, at 0 °C for 15 minutes, and at room temperature for 5 minutes.[3] The solution is then cooled to 0 °C, and the alkyl halide (e.g., benzyl bromide, 1.5 eq) is added.[3] The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH4Cl.[4]
c) Cleavage of the Auxiliary to a Carboxylic Acid: [4] The alkylated pseudoephedrine amide is dissolved in a 3:1 mixture of tert-butyl alcohol and water containing tetrabutylammonium hydroxide. The mixture is heated to 95 °C until the starting material is consumed. This method typically provides high yields of the carboxylic acid and avoids racemization.[4]
Visualizing the Workflow and Mechanism
To better understand the application of chiral auxiliaries, the following diagrams illustrate the general experimental workflow and the underlying principle of stereochemical control in an asymmetric aldol reaction.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Caption: Logical flow of stereocontrol in a diastereoselective aldol reaction.
Conclusion
The choice of a chiral auxiliary is a critical parameter in the strategic design of an asymmetric synthesis. Evans' Oxazolidinones are renowned for their high and predictable stereocontrol in aldol and alkylation reactions, often favoring syn products in the former. Oppolzer's Camphorsultam provides a robust and frequently crystalline handle, which can simplify purification, and it is highly effective in a broad array of reactions, including cycloadditions. Myers' Pseudoephedrine offers a cost-effective and practical method, particularly for the asymmetric alkylation of amides to generate a wide variety of chiral synthons. While threitol-based auxiliaries present a promising, C2-symmetric platform, further research is required to fully establish their comparative efficacy. This guide provides the necessary data and protocols to assist researchers in making an informed decision for selecting the most suitable chiral auxiliary for their specific synthetic challenge.
References
Spectroscopic Fingerprints: Differentiating L- and D-Threitol Derivatives
A comparative guide for researchers on the chiroptical and spectroscopic distinctions between L- and D-threitol derivatives, essential chiral building blocks in drug development and chemical synthesis.
The enantiomeric pair of threitol, L- and D-threitol, serves as a versatile starting material for the synthesis of a wide array of complex chiral molecules. Due to their identical physical properties, apart from the direction in which they rotate plane-polarized light, distinguishing between their respective derivatives requires specialized spectroscopic techniques. This guide provides a comparative overview of the key spectroscopic differences observed in L- and D-threitol derivatives, with a focus on Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy.
Chiroptical Spectroscopy: The Key to Enantiomeric Distinction
While standard spectroscopic techniques like Infrared (IR) and conventional NMR spectroscopy are generally insufficient to differentiate between enantiomers, chiroptical techniques, which measure the differential interaction with circularly polarized light, provide a definitive means of distinguishing between L- and D-threitol derivatives.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers exhibit VCD spectra that are mirror images of each other, presenting a powerful tool for absolute configuration assignment. For a given vibrational mode, one enantiomer will show a positive band while the other will show a negative band of equal magnitude.
Electronic Circular Dichroism (ECD): ECD spectroscopy operates on a similar principle to VCD but in the ultraviolet-visible region of the electromagnetic spectrum, probing electronic transitions. The resulting ECD spectra for enantiomeric derivatives of L- and D-threitol are also mirror images, providing characteristic fingerprints for each enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments
Standard ¹H and ¹³C NMR spectroscopy cannot directly distinguish between enantiomers as the chemical shifts and coupling constants are identical for both L- and D-isomers in an achiral solvent. However, differentiation can be achieved through the use of chiral auxiliary agents.
-
Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of the enantiomeric derivatives can induce diastereomeric interactions, leading to the formation of transient complexes with slightly different magnetic environments. This can result in the separation of NMR signals for the L- and D-enantiomers, allowing for their differentiation and the determination of enantiomeric excess.
-
Chiral Derivatizing Agents (CDAs): Reacting the threitol derivative with a chiral derivatizing agent creates a new pair of diastereomers, which inherently have different NMR spectra. This allows for the clear distinction between the original L- and D-enantiomers.
Experimental Protocols
The following sections outline generalized experimental protocols for the spectroscopic analysis of chiral molecules, which can be adapted for L- and D-threitol derivatives.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Dissolve the threitol derivative in a suitable achiral solvent (e.g., chloroform-d, carbon tetrachloride) to a concentration of approximately 0.1 M. The sample cell should have a path length of 50-100 µm and be made of a material transparent to infrared radiation, such as BaF₂.
-
Data Acquisition: Record the VCD and IR spectra simultaneously on a VCD spectrometer. Typically, data is collected over a period of several hours to achieve an adequate signal-to-noise ratio.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum. The VCD spectrum is typically presented as the difference in absorbance (ΔA) between left and right circularly polarized light.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the threitol derivative in a transparent, achiral solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 in the wavelength range of interest.
-
Data Acquisition: Record the ECD spectrum on a CD spectropolarimeter. The spectrum is typically scanned from the near-UV to the far-UV region.
-
Data Processing: The ECD spectrum is usually plotted as molar ellipticity ([\texttheta]) in degrees·cm²·dmol⁻¹ versus wavelength in nanometers.
NMR Spectroscopy with Chiral Solvating Agents
-
Sample Preparation: Dissolve a known amount of the threitol derivative in a deuterated solvent (e.g., CDCl₃, benzene-d₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Final Spectrum: Acquire another ¹H NMR spectrum. Compare the spectra to identify any splitting of signals, which indicates the presence of both enantiomers.
Logical Workflow for Enantiomeric Differentiation
The process of spectroscopically differentiating between L- and D-threitol derivatives can be summarized in the following workflow:
Figure 1. Workflow for the spectroscopic differentiation of L- and D-threitol derivatives.
References
A Cost-Benefit Analysis of (-)-1,4-Di-O-benzyl-L-threitol in Asymmetric Synthesis
In the realm of asymmetric synthesis, the quest for efficient, cost-effective, and highly selective chiral auxiliaries is paramount for researchers in drug development and chemical sciences. Among the diverse array of chiral building blocks, (-)-1,4-Di-O-benzyl-L-threitol, a C2-symmetric diol derived from the chiral pool, presents itself as a potentially valuable tool. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its synthetic accessibility and cost against the performance and cost of well-established chiral auxiliaries, namely Evans oxazolidinones and Oppolzer's camphorsultam.
Executive Summary
This compound offers the distinct advantage of being derivable from L-tartaric acid, a readily available and inexpensive natural product. Its C2-symmetry is a desirable feature in a chiral auxiliary, as it can simplify the analysis of diastereomeric transition states and often leads to higher stereoselectivity. However, a notable gap in the current scientific literature is the lack of extensive, publicly available experimental data demonstrating its performance in key asymmetric reactions such as aldol additions and alkylations. This contrasts with auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam, which have a long-standing and well-documented track record of providing high yields and excellent diastereoselectivity in a wide range of applications.
From a cost perspective, the starting material for this compound is economical. However, its multi-step synthesis and purification can contribute to a higher final cost compared to some commercially available alternatives. The decision to use this threitol-based auxiliary will therefore depend on the specific requirements of the synthesis, the importance of deriving auxiliaries from the chiral pool, and the tolerance for process optimization in the absence of extensive precedent.
Data Presentation: Performance and Cost Comparison
For a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives. It is important to note the absence of specific performance data for the threitol derivative in the literature.
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Reactions
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound | Aldol Addition | N/A | N/A | Data not available | Data not available |
| Alkylation | N/A | N/A | Data not available | Data not available | |
| Evans Oxazolidinone | Aldol Addition | N-propionyl oxazolidinone | Benzaldehyde | >99:1 (syn:anti) | 80-95 |
| Alkylation | N-propionyl oxazolidinone | Benzyl bromide | >99:1 | 85-95 | |
| Oppolzer's Camphorsultam | Aldol Addition | N-propionyl camphorsultam | Benzaldehyde | 90:10 to >99:1 (syn:anti) | 70-90 |
| Alkylation | N-propionyl camphorsultam | Methyl iodide | >99:1 | 90-98 |
Table 2: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Starting Material | Typical Commercial Price (per gram) |
| This compound | L-Tartaric Acid | ~$30 - $100+ (often requires quote) |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | (1R,2S)-(-)-Norephedrine | ~$15 - $50[1][2] |
| (1S)-(-)-2,10-Camphorsultam | (1S)-(+)-10-Camphorsulfonic acid | ~$20 - $60[3] |
Prices are estimates based on current market listings and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and for the application of the alternative chiral auxiliaries in representative asymmetric reactions are provided below.
Synthesis of this compound from L-Tartaric Acid
This multi-step synthesis involves the protection of the diol and carboxylic acid functionalities of L-tartaric acid, followed by reduction and benzylation.
Step 1: Synthesis of (2R,3R)-2,3-Di-O-isopropylidene-L-tartaric acid L-tartaric acid is reacted with acetone in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding acetonide.
Step 2: Synthesis of Diethyl (2R,3R)-2,3-O-isopropylidene-L-tartrate The diacid is then esterified, typically using ethanol and an acid catalyst, to yield the diethyl ester.
Step 3: Synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol The diethyl ester is reduced to the diol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Step 4: Synthesis of this compound The free hydroxyl groups of the diol are benzylated using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). The isopropylidene protecting group is subsequently removed under acidic conditions to yield the final product.
Asymmetric Aldol Reaction using Evans Oxazolidinone
This protocol is a general procedure for the diastereoselective aldol reaction using an N-acyl Evans oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in a dry, aprotic solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere. A Lewis acid, typically dibutylboron triflate (1.1 equiv), is added, followed by a hindered amine base such as diisopropylethylamine (1.2 equiv). The mixture is stirred for 30-60 minutes to allow for the formation of the boron enolate.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a buffered aqueous solution (e.g., phosphate buffer, pH 7) and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to provide the corresponding β-hydroxy acid or alcohol, respectively.
Asymmetric Alkylation using Oppolzer's Camphorsultam
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl Oppolzer's camphorsultam.
-
Enolate Formation: The N-acyl camphorsultam (1.0 equiv) is dissolved in a dry ethereal solvent (e.g., tetrahydrofuran) and cooled to -78 °C under an inert atmosphere. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv), is added dropwise, and the solution is stirred for 30-60 minutes to generate the sodium enolate.
-
Alkylation: The alkylating agent (e.g., an alkyl halide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to a specified temperature (e.g., 0 °C or room temperature) and stirred until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography or recrystallization.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH in aqueous THF) to afford the corresponding carboxylic acid.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway for this compound and the general workflows for utilizing chiral auxiliaries in asymmetric synthesis.
Caption: Synthetic pathway from L-Tartaric Acid.
Caption: General workflow for chiral auxiliary use.
Conclusion
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. This compound, with its origins in the inexpensive chiral pool and its C2-symmetric structure, is an attractive candidate. Its synthesis from L-tartaric acid is well-established. However, the current lack of comprehensive and publicly available data on its performance in key asymmetric transformations is a significant drawback for researchers seeking a reliable and predictable outcome without extensive optimization.
In contrast, Evans oxazolidinones and Oppolzer's camphorsultam are commercially available and have a wealth of literature supporting their high efficacy in inducing stereoselectivity. While their initial cost per gram may be comparable to or, in some cases, lower than a lab-scale synthesis of the threitol derivative, their proven reliability can lead to overall cost and time savings by minimizing reaction optimization and ensuring high yields of the desired stereoisomer.
For research groups with a focus on developing novel synthetic methodologies or those prioritizing the use of auxiliaries from renewable resources, the exploration of this compound and its derivatives remains a worthwhile endeavor. However, for process development and large-scale synthesis where predictability and efficiency are paramount, the established track record of Evans oxazolidinones and Oppolzer's camphorsultam currently presents a more compelling cost-benefit proposition. Further research into the applications of threitol-based auxiliaries is needed to fully elucidate their potential and to allow for a more direct and comprehensive comparison.
References
A Comparative Guide to the Biological Activities of Threitol-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Threitol, a four-carbon sugar alcohol, serves as a versatile chiral building block in organic synthesis, leading to a diverse array of derivatives with significant potential in drug development.[1] This guide provides a comparative overview of the biological activities of threitol-based compounds and structurally related molecules, supported by available quantitative data and detailed experimental protocols. While comprehensive comparative studies on a wide range of threitol derivatives are still an emerging area of research, this document synthesizes existing data to offer valuable insights into their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
Antimicrobial Activity
D-Threitol itself has shown potential antimicrobial properties against bacteria such as E. coli and Staphylococcus aureus.[1] However, quantitative data for a broad spectrum of threitol derivatives remains limited. To provide a comparative perspective, the following table includes Minimum Inhibitory Concentration (MIC) values for derivatives of a structurally related sugar alcohol, 1,4:3,6-dianhydro-L-iditol, as well as for various triazole derivatives which represent a class of compounds that can be synthesized from threitol precursors.[1]
Table 1: Comparative Antimicrobial Activity (MIC)
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Sugar Alcohol Derivatives | ||||
| Quaternary ammonium salts of 1,4:3,6-dianhydro-L-iditol (with two decyl residues) | Candida albicans | 32 | - | - |
| Candida glabrata | 16 | - | - | |
| Staphylococcus aureus | 8 | - | - | |
| Escherichia coli | 32 | - | - | |
| Triazole Derivatives | ||||
| Novel 1,2,4-triazole derivative (2aa) | Bacillus cereus | 750 | Penicillin G | - |
| Pseudomonas aeruginosa | 750 | Penicillin G | - | |
| Shigella sp. | 1250 | Penicillin G | - | |
| Novel 1,2,4-triazole derivative (2ab) | Pseudomonas aeruginosa | 500 | Penicillin G | - |
| Bacillus cereus | 500 | Penicillin G | - | |
| Staphylococcus aureus | 2000 | Penicillin G | - | |
| Thiazole-based derivative (L1) | Candida glabrata | 32 | - | - |
| Thiazole-based derivative (L3) | Candida glabrata | 64 | - | - |
Note: Data for sugar alcohol derivatives is for 1,4:3,6-dianhydro-L-iditol as a proxy for threitol derivatives due to a lack of comprehensive data for the latter.[1] MIC values for triazole and thiazole derivatives are included to illustrate the potential of heterocyclic compounds that can be synthesized using threitol as a scaffold.[2][3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Bacterial Inoculum:
-
Select well-isolated colonies of the test microorganism from an agar plate.
-
Create a bacterial suspension in a sterile saline solution.
-
Standardize the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension (commonly 1:20) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.
-
Anticancer Activity
Table 2: Comparative Anticancer Activity (IC50)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Triazole-linked Tetrahydrocurcumin Derivatives | ||||
| Compound 6g | MCF-7 (Breast Cancer) | 6.67 ± 0.39 | Doxorubicin | - |
| HeLa (Cervical Cancer) | 4.49 ± 0.32 | Doxorubicin | - | |
| DU-145 (Prostate Cancer) | 10.38 ± 0.42 | Doxorubicin | - | |
| Compound 6h | MCF-7 (Breast Cancer) | 7.32 ± 0.62 | Doxorubicin | - |
| HeLa (Cervical Cancer) | 6.87 ± 0.33 | Doxorubicin | - | |
| DU-145 (Prostate Cancer) | 15.40 ± 0.60 | Doxorubicin | - | |
| Thiazole Derivatives | ||||
| Compound 7c | - | < 100 | Doxorubicin | - |
| Compound 9c | - | < 100 | Doxorubicin | - |
| Compound 11d | - | < 100 | Doxorubicin | - |
Note: The data for triazole-linked tetrahydrocurcumin derivatives is presented to illustrate the potential of incorporating threitol-derived linkers in anticancer drug design.[1][4] The data for thiazole derivatives indicates general cytotoxic activity against cancer cell lines.[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well in a suitable culture medium (e.g., DMEM).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the existing medium from the cells and add the media containing the different concentrations of the test compounds.
-
Include a "cells only" control (medium without compound) and a "no cells" control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT reagent (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Enzyme Inhibition
Dithiothreitol (DTT), a well-known threitol derivative, has been shown to be a competitive slow-reversible inhibitor of the enzyme aminoacylase.[6] This indicates that threitol-based compounds can be designed to interact with the active sites of enzymes.
Table 3: Enzyme Inhibition Data
| Compound | Enzyme | Inhibition Type | Kinetic Constants |
| Dithiothreitol (DTT) | Aminoacylase | Competitive, slow-reversible | Microscopic rate constants for the inactivation reaction were determined. |
Experimental Protocol: Enzyme Inhibition Assay (General)
The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and substrate. However, a general workflow is as follows:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the enzyme's optimal activity.
-
Prepare solutions of the enzyme, substrate, and inhibitor at known concentrations.
-
-
Assay Procedure:
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the enzyme and the inhibitor at various concentrations.
-
Allow the enzyme and inhibitor to pre-incubate for a specific period to reach binding equilibrium.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This is often done spectrophotometrically.
-
-
Data Analysis:
-
Determine the initial reaction rates (velocities) for each inhibitor concentration.
-
Plot the reaction rates against the substrate concentration (for determining the mechanism of inhibition, e.g., using a Lineweaver-Burk plot).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing (MIC)
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
General Signaling Pathway for Apoptosis Induction by Anticancer Agents
Caption: Simplified signaling pathway of apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of inhibition of aminoacylase activity by dithiothreitol or 2-mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (-)-1,4-Di-O-benzyl-L-threitol: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe working environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of (-)-1,4-Di-O-benzyl-L-threitol, a common laboratory reagent. Due to the limited availability of specific hazard data for this compound, a cautious approach, treating it as potentially hazardous chemical waste, is mandated.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE):
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be used.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[1][4] |
| Respiratory Protection | In situations where dust may be generated, a NIOSH-approved respirator (e.g., N95) should be utilized.[3] |
| Protective Clothing | A lab coat or other protective clothing is necessary to prevent skin exposure.[3][5] |
Handling and Storage:
Proper handling and storage are crucial to minimize risks. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid the formation of dust and aerosols during handling.[1][2]
Spill Management Procedures
In the event of a spill, immediate and appropriate action must be taken to contain and clean the affected area.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[2]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[2][6] Avoid creating dust.[2]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[6]
-
Disposal: The container with the collected waste must be treated and disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol
The standard procedure for the disposal of this compound is to treat it as hazardous chemical waste. Direct disposal into drains or regular trash is strictly prohibited.[3][6]
-
Waste Collection:
-
Labeling:
-
Storage of Waste:
-
Professional Disposal:
Disposal Workflow
Figure 1. A workflow diagram illustrating the proper disposal procedure for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
